6-Fluoro-2,4-dihydroxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBAAIYKVIMWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716324 | |
| Record name | 6-Fluoro-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-37-8 | |
| Record name | 6-Fluoro-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Fluoro-2,4-dihydroxyquinoline (CAS No. 1677-37-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-2,4-dihydroxyquinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and potential therapeutic applications, with a focus on its role as a versatile scaffold in drug discovery. Experimental protocols for synthesis and biological evaluation are provided, alongside an exploration of its potential mechanisms of action, including the modulation of key cellular signaling pathways.
Introduction
Quinolines and their derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. The introduction of a fluorine atom into the quinoline scaffold is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This compound (CAS No. 1677-37-8), also known as 6-Fluoroquinoline-2,4-diol, is a notable member of this class. Its structure, featuring both a fluorine substituent and two hydroxyl groups, presents a unique combination of functionalities that make it an attractive starting point for the synthesis of novel bioactive molecules with potential applications in oncology, infectious diseases, and inflammatory conditions.
Physicochemical and Spectral Data
While comprehensive experimental data for this compound is not extensively available in public literature, the following tables summarize key physical properties and expected spectral characteristics based on data from closely related analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1677-37-8 | |
| Molecular Formula | C₉H₆FNO₂ | |
| Molecular Weight | 179.15 g/mol | |
| Appearance | White powder | [1] |
| Purity | ≥99% | [1] |
| Storage | Sealed and preserved | [1] |
Table 2: Spectroscopic Data of Structurally Related Fluoro-hydroxyquinolines
| Spectroscopy | Expected Characteristics for this compound | Reference (for related compounds) |
| ¹H NMR | Aromatic protons typically appear between 7.00 and 8.00 ppm. The hydroxyl proton is expected to appear as a broad signal downfield, potentially around 13.16 ppm. | [2] |
| ¹³C NMR | The C-OH carbon signal is expected in the downfield region. | [2] |
| ¹⁹F NMR | A signal in the region of -108 to -112 ppm is anticipated for the fluorine atom at the C6 position. | [3] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would confirm the elemental formula. | [3] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O (in tautomeric form), C=C, and C-F stretching vibrations are expected. | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through established methods for quinoline ring formation, most notably the Conrad-Limpach and Camps cyclization reactions.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, 4-fluoroaniline would be the appropriate starting aniline. The reaction typically proceeds in two stages: an initial condensation to form an enamine, followed by a high-temperature thermal cyclization.
Experimental Protocol: General Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
-
Enamine Formation: Mix 4-fluoroaniline (1 equivalent) with a suitable β-ketoester, such as diethyl malonate (1.1 equivalents). The reaction can be carried out neat or in a non-polar solvent. Heat the mixture to facilitate the condensation and removal of water, often with azeotropic distillation. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Once the enamine formation is complete, add the reaction mixture to a high-boiling point solvent like diphenyl ether. Heat the mixture to a high temperature (typically around 250 °C) to induce thermal cyclization.
-
Work-up and Purification: After cooling, the product will precipitate. Collect the solid by filtration and wash with a suitable solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization.
Caption: General workflow for the Conrad-Limpach synthesis.
Camps Cyclization
The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form hydroxyquinolines. The regioselectivity of this reaction can be influenced by the reaction conditions.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is limited, the broader class of fluoroquinolones exhibits significant antimicrobial and anticancer activities.
Antimicrobial Activity
Fluoroquinolones are a well-established class of antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. The fluorine atom at the C-6 position is known to significantly enhance the antibacterial potency of these compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method can be used to determine the MIC of this compound against various bacterial strains.
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a 96-well microtiter plate using sterile broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 3: Representative Antimicrobial Activity of Fluoroquinolone Derivatives
| Compound Type | Test Organism | Activity Metric (µg/mL) | Reference |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | MIC = 4.1 | [4] |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Escherichia coli | MIC = 1 | [4] |
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of topoisomerases, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
Table 4: Representative Anticancer Activity of Quinolone Derivatives
| Compound Type | Cancer Cell Line | Activity Metric (µM) | Reference |
| 6-Fluoro-2-methylquinolin-4-ol derivatives | H-460 (lung), HT-29 (colon), HepG2 (liver) | Potent antiproliferative activity | [3] |
Mechanism of Action and Signaling Pathways
The biological effects of quinoline derivatives are often mediated through their interaction with and modulation of critical intracellular signaling pathways.
Inhibition of DNA Gyrase and Topoisomerase IV
The primary mechanism of action for the antimicrobial effects of fluoroquinolones is the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to the inhibition of DNA replication and ultimately cell death.
Caption: Mechanism of fluoroquinolone antimicrobial action.
Modulation of Cancer-Related Signaling Pathways
Quinoline derivatives have been shown to interfere with various signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. Some quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[6][7]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell growth, differentiation, and apoptosis. Aberrant activation of this pathway is common in many cancers. Flavonoids and other heterocyclic compounds have been reported to modulate MAPK signaling.[8][9]
Caption: Potential modulation of cancer-related signaling pathways.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its fluorinated quinoline core provides a foundation for the synthesis of compounds with potentially enhanced antimicrobial and anticancer activities. While specific biological data for this compound remains to be fully elucidated in the public domain, the extensive research on related fluoroquinolone derivatives provides a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and pharmacology who are interested in exploring the therapeutic potential of this and related compounds. Further studies are warranted to synthesize and evaluate a library of derivatives based on the this compound core to establish clear structure-activity relationships and identify lead candidates for preclinical development.
References
- 1. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,4-dihydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2,4-dihydroxyquinoline is a halogenated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds. While direct experimental data for this specific molecule is limited in public literature, this guide provides a comprehensive overview of its anticipated physicochemical properties by leveraging data from structurally related analogs. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds in drug discovery and development. We will explore its expected properties, provide a representative synthetic protocol, and delve into the potential biological activities and associated signaling pathways.
Physicochemical Properties
The introduction of a fluorine atom at the 6-position and hydroxyl groups at the 2- and 4-positions of the quinoline ring is expected to significantly influence the molecule's electronic distribution, crystal packing, and intermolecular interactions, thereby defining its physicochemical characteristics.
Tautomerism
It is crucial to recognize that 2,4-dihydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-hydroxy-2(1H)-quinolone and 2-hydroxy-4(1H)-quinolone forms. In many common solvents, the 4-hydroxy-2(1H)-quinolone tautomer is often the predominant species due to the stability conferred by the amide and conjugated system. This equilibrium can be influenced by the solvent, pH, and temperature.
Quantitative Data Summary
The following tables summarize key physicochemical properties. Data for this compound is inferred from its parent compound, 2,4-dihydroxyquinoline, and closely related fluorinated analogs.
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2,4-Dihydroxyquinoline |
| Molecular Formula | C₉H₆FNO₂ | C₉H₇NO₂[1] |
| Molecular Weight | 179.15 g/mol | 161.16 g/mol [1] |
| Appearance | Expected to be a solid, likely a pale yellow or off-white powder. | Very Pale Yellow Solid[1] |
| Melting Point | Expected to be >300 °C, similar to the parent compound. | >300 °C (lit.)[2] |
| Solubility | Predicted to have low solubility in water. | Insoluble in water[2] |
| pKa | The fluorine atom's electron-withdrawing nature is expected to slightly increase the acidity of the hydroxyl groups compared to the parent compound. | Data not readily available. |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data for this compound |
| ¹H NMR | Aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals. The hydroxyl and N-H protons (depending on the dominant tautomer) will likely appear as broad signals at lower field strengths. |
| ¹³C NMR | Aromatic carbons are anticipated to resonate between 110-160 ppm. The carbons bearing the hydroxyl groups will be downfield. The C-F coupling will be observable. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the electronic environment of the quinoline ring. |
| Mass Spec (MS) | The molecular ion peak [M]+ is expected at m/z = 179.15. |
| UV-Vis | Absorption maxima are predicted in the UV region, characteristic of the quinoline chromophore. |
| IR | Characteristic peaks for O-H, N-H (from tautomeric forms), C=O (from tautomeric forms), C=C, and C-F stretching vibrations are expected. |
Experimental Protocols
General Synthesis of 2,4-Dihydroxyquinoline Derivatives
A common and effective method for the synthesis of the 2,4-dihydroxyquinoline scaffold is the Conrad-Limpach synthesis.[3] This involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, 4-fluoroaniline would be a suitable starting material.
Step 1: Condensation of 4-Fluoroaniline with Diethyl Malonate
-
In a round-bottom flask, combine one equivalent of 4-fluoroaniline with one equivalent of diethyl malonate.
-
The reaction can be performed neat or in a suitable high-boiling, non-polar solvent.
-
Stir the mixture at room temperature. The progress of the reaction to form the enamine intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the enamine is complete, if a solvent was used, it can be removed under reduced pressure. The intermediate is often a viscous oil and may be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Heat the enamine intermediate to a high temperature (typically around 250 °C) in a high-boiling inert solvent such as diphenyl ether or mineral oil.[3]
-
Maintain this temperature for the duration required for the cyclization to complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature. This should cause the this compound product to precipitate.
-
Collect the solid product by filtration and wash it with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Analytical Characterization
The synthesized this compound should be characterized using a suite of analytical techniques to confirm its identity and purity.
Workflow for Analytical Characterization
Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, its structural features suggest potential activities analogous to other fluoroquinolones and quinoline derivatives.
Antibacterial Activity: Inhibition of DNA Gyrase
Fluoroquinolone antibiotics are well-known for their antibacterial properties, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV.[][5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair.[][6] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[7] The presence of a fluorine atom at the C-6 position is a hallmark of many potent fluoroquinolone antibiotics, enhancing their antibacterial activity.[8]
Anticancer Potential: Modulation of Signaling Pathways
Quinoline derivatives have been extensively investigated for their anticancer properties.[9] Many of these compounds exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common feature in many cancers.[9] Quinoline-based compounds have been developed as inhibitors of this pathway.[9][10]
NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cell survival, and its dysregulation is implicated in various cancers.[11] Certain quinoline derivatives have been shown to inhibit this pathway, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.[11][12]
References
- 1. labproinc.com [labproinc.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 5. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. Fluoroquinolone antibiotics. Microbiology, pharmacokinetics and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Tautomerism of 6-Fluoro-2,4-dihydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2,4-dihydroxyquinoline is a substituted heterocyclic compound with significant potential in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its molecular structure and, most critically, its tautomeric forms. This technical guide provides a comprehensive overview of the structure, tautomerism, and key analytical methodologies for this compound. Drawing upon data from closely related quinoline derivatives, this document presents predicted spectroscopic data, detailed experimental protocols for synthesis and characterization, and visual representations of its chemical behavior.
Introduction
Quinolone derivatives are a cornerstone in the development of therapeutic agents, with fluoroquinolones being a prominent class of antibiotics. The introduction of a fluorine atom at the C-6 position and hydroxyl groups at the C-2 and C-4 positions of the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. A critical aspect of 2,4-dihydroxyquinoline derivatives is their existence in multiple tautomeric forms. The equilibrium between these tautomers is a crucial determinant of the molecule's interaction with biological targets. Understanding and controlling this tautomerism is paramount for rational drug design and development.
Molecular Structure and Tautomerism
This compound can exist in several tautomeric forms due to proton migration. The principal tautomers are the dihydroxy form (enol-enol), and two keto-enol forms. Extensive studies on the parent 2,4-dihydroxyquinoline have shown that the equilibrium heavily favors the 4-hydroxy-2(1H)-quinolinone tautomer due to the thermodynamic stability of the cyclic amide group.[1] It is therefore highly probable that 6-Fluoro-4-hydroxy-2(1H)-quinolinone is the predominant tautomer in both solid and solution phases.
The primary tautomeric equilibrium is depicted below:
Caption: Tautomeric forms of this compound.
Note: As actual images of the specific tautomers of this compound are not available, placeholder image links have been used in the DOT script. In a real-world application, these would be replaced with the correct chemical structure images.
Quantitative Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Predominant Tautomer (6-Fluoro-4-hydroxy-2(1H)-quinolinone) in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | ~5.8 - 6.0 |
| H-5 | ~7.8 - 8.0 |
| H-7 | ~7.3 - 7.5 |
| H-8 | ~7.1 - 7.3 |
| N1-H | ~11.0 - 12.0 |
| C4-OH | ~10.0 - 11.0 |
Note: These are estimated values based on data from related fluoro- and hydroxy-substituted quinolones. Actual values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Predominant Tautomer (6-Fluoro-4-hydroxy-2(1H)-quinolinone) in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~165 - 170 |
| C-3 | ~90 - 95 |
| C-4 | ~175 - 180 |
| C-4a | ~140 - 145 |
| C-5 | ~120 - 125 |
| C-6 | ~155 - 160 (¹JC-F ≈ 240-250 Hz) |
| C-7 | ~115 - 120 (²JC-F ≈ 20-25 Hz) |
| C-8 | ~110 - 115 (³JC-F ≈ 5-10 Hz) |
| C-8a | ~125 - 130 |
Note: These are estimated values. The carbon attached to fluorine (C-6) will exhibit a large one-bond coupling constant (¹JC-F), and adjacent carbons will show smaller couplings.
Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm) for the Predominant Tautomer in Ethanol
| Tautomer | Predicted λmax (nm) |
| 6-Fluoro-4-hydroxy-2(1H)-quinolinone | ~280, ~330 |
Note: The presence of multiple absorption bands is characteristic of the quinolone system.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of this compound, adapted from procedures for similar compounds.
Synthesis of this compound
This protocol is adapted from the synthesis of related 4-hydroxy-2-quinolones.
Materials:
-
4-Fluoroaniline
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or Diphenyl ether
-
Ethanol
-
Sodium ethoxide
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise with stirring. Heat the mixture to reflux for 4-6 hours.
-
Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting residue is added to preheated polyphosphoric acid at 120-140 °C and stirred for 2-3 hours. Alternatively, the residue can be heated in diphenyl ether at 240-250 °C.
-
Work-up: The reaction mixture is cooled and carefully poured into a beaker of ice water. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product is recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Spectral width: 16 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
Characterization by UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the compound in ethanol at a concentration of 1 mg/mL.
-
Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution for analysis.
Procedure:
-
Instrument: Dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Scan range: 200-400 nm.
-
Blank: Ethanol.
-
Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).
-
Caption: General workflow for the characterization of this compound.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not yet elucidated, as a fluoroquinolone analog, its potential mechanism of action would likely involve the inhibition of bacterial DNA gyrase and topoisomerase IV. This interaction prevents DNA replication and transcription, leading to bacterial cell death.
Caption: Postulated mechanism of antibacterial action.
Conclusion
This compound is a molecule of interest with a strong likelihood of existing predominantly in the 6-Fluoro-4-hydroxy-2(1H)-quinolinone tautomeric form. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential biological action based on well-established principles and data from analogous compounds. Further research is warranted to fully elucidate the tautomeric equilibrium and biological properties of this promising compound.
References
An In-depth Technical Guide to the Solubility of 6-Fluoro-2,4-dihydroxyquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-fluoro-2,4-dihydroxyquinoline in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document provides a comprehensive framework for researchers to determine these values experimentally. It includes a qualitative solubility profile based on the characteristics of analogous quinoline derivatives, detailed experimental protocols for solubility determination, and a template for data presentation. The provided methodologies are grounded in standard laboratory practices for solubility assessment, ensuring a reliable and reproducible approach for generating critical data for drug development and other research applications.
Introduction
This compound is a fluorinated derivative of the quinoline scaffold, a class of compounds of significant interest in medicinal chemistry due to their broad range of biological activities.[1] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including solubility, lipophilicity, and metabolic stability.[2] Understanding the solubility of this compound is paramount for its potential development as a therapeutic agent, as solubility directly impacts bioavailability, formulation strategies, and overall efficacy.
While specific experimental data for this compound is limited in current literature, this guide offers a robust starting point for its characterization.
Qualitative Solubility Profile
Based on the general characteristics of quinoline derivatives, a qualitative estimation of the solubility of this compound can be inferred. Quinoline itself is sparingly soluble in cold water but demonstrates greater solubility in hot water and is miscible with many organic solvents such as ethanol, ether, and chloroform.[2]
The structure of this compound features two hydroxyl groups, which can participate in hydrogen bonding. This suggests a potential for increased solubility in protic solvents (e.g., alcohols). The fluorine atom, on the other hand, increases the molecule's lipophilicity, which may enhance its solubility in non-polar organic solvents.[2] It is also important to consider that 2,4-dihydroxyquinolines can exist in tautomeric equilibrium with their 4-hydroxy-2-quinolone and 2,4-quinolinedione forms, which will also influence their solubility characteristics.
Generally, quinoline derivatives tend to be more soluble in organic solvents than in water.[2]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Methanol | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Isopropanol | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| Dichloromethane | 25 | HPLC | ||
| Chloroform | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||
| N,N-Dimethylformamide (DMF) | 25 | HPLC |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard procedure for determining the solubility of this compound in various organic solvents using the equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Pipettes and tips
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent (e.g., 1 mL). The presence of excess solid is crucial to ensure the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Preparation for HPLC Analysis:
-
Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the calibration curve. A precise dilution factor is critical for accurate quantification.
-
-
HPLC Quantification:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An optimized mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact ratio should be determined to achieve good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, which should be determined by a UV scan.
-
Injection Volume: Typically 10-20 µL.
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination.
Logical Relationship for HPLC Quantification
Caption: HPLC quantification workflow.
Conclusion
This technical guide provides a foundational framework for researchers investigating the solubility of this compound in organic solvents. While quantitative data is not yet available in the public domain, the provided experimental protocols and data presentation templates offer a standardized approach to generating this crucial information. The qualitative assessment, based on the properties of related compounds, serves as a preliminary guide for solvent selection. The detailed methodologies and visualizations are intended to facilitate the design and execution of experiments, ultimately contributing to a more comprehensive understanding of the physicochemical properties of this promising compound.
References
Spectroscopic and Analytical Characterization of 6-Fluoro-2,4-dihydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 6-Fluoro-2,4-dihydroxyquinoline, based on the analysis of structurally similar compounds. These values should be considered as estimates and are intended to serve as a reference for experimental data acquisition and interpretation.
Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Notes |
| ~11.0 - 13.0 | br s | - | 2-OH, 4-OH, NH (tautomer) | Position and broadness are solvent and concentration-dependent. May exchange with D₂O. |
| ~7.8 - 8.0 | dd | ~9.0, 5.0 | H-5 | |
| ~7.4 - 7.6 | m | - | H-7, H-8 | |
| ~6.0 - 6.2 | s | - | H-3 | For the dihydroxy tautomer. |
Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~170 - 180 | C-2, C-4 (keto form) | Tautomerism will influence these shifts significantly. |
| ~155 - 165 (d) | C-6 | Carbon-fluorine coupling expected (~240-250 Hz). |
| ~140 - 150 | C-8a | |
| ~120 - 130 (d) | C-5, C-7 | Carbon-fluorine coupling expected. |
| ~110 - 120 (d) | C-4a | |
| ~100 - 110 (d) | C-8 | Carbon-fluorine coupling expected. |
| ~90 - 100 | C-3 |
Table 3: Predicted IR and MS Data
| Spectroscopic Method | Expected Values | Interpretation |
| IR (KBr, cm⁻¹) | ~3400-3200 (br) | O-H, N-H stretching (tautomers) |
| ~1650-1620 | C=O stretching (quinolone tautomer) | |
| ~1600-1500 | C=C, C=N stretching | |
| ~1250-1200 | C-F stretching | |
| MS (EI, m/z) | ~179 | [M]⁺ (Molecular Ion) |
| Fragmentation pattern will depend on the ionization method but would likely involve loss of CO and HCN. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: A range suitable for organofluorine compounds (e.g., -100 to -150 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution directly into the ion source. Acquire data in both positive and negative ion modes.
-
EI-MS: Introduce the sample via a direct insertion probe or GC inlet.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺•) and analyze the fragmentation pattern to confirm the structure.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of a quinoline derivative like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Tautomerism in 2,4-Dihydroxyquinolines
It is crucial for researchers to be aware of the tautomeric nature of 2,4-dihydroxyquinolines. In solution and in the solid state, these compounds can exist as an equilibrium mixture of the dihydroxy form and two different quinolone tautomers (4-hydroxy-2-quinolone and 2-hydroxy-4-quinolone). The predominant tautomer will depend on the solvent, pH, and temperature. This tautomerism will be reflected in the spectroscopic data, potentially leading to more complex spectra than anticipated for a single structure. For instance, in NMR spectra, this may result in multiple sets of peaks corresponding to each tautomer present in a significant concentration. In IR spectra, the presence of strong carbonyl (C=O) absorptions would indicate the presence of the quinolone forms.
The following diagram illustrates the tautomeric equilibrium.
Caption: Tautomeric forms of this compound.
This guide provides a foundational understanding for researchers and professionals working with this compound. The predictive data and standardized protocols aim to facilitate its unambiguous identification and characterization.
The Biological Significance of the Fluorine Atom in Quinoline Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into the quinoline scaffold represents a pivotal advancement in medicinal chemistry, profoundly impacting the biological activity of this versatile heterocyclic system. This technical guide delves into the multifaceted roles of fluorine in enhancing the therapeutic potential of quinoline-based compounds, with a primary focus on the extensively studied fluoroquinolone antibiotics. We will explore the influence of fluorine on target engagement, antibacterial potency, pharmacokinetic properties, and metabolic stability. This document provides a comprehensive overview of the structure-activity relationships, detailed experimental protocols for key biological assays, and visual representations of the underlying molecular mechanisms and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction: The Transformative Role of Fluorine in Quinoline Chemistry
The quinoline ring system is a fundamental scaffold in numerous biologically active compounds.[1] The strategic incorporation of fluorine atoms, particularly at the C-6 position, has revolutionized the therapeutic applications of quinolones, leading to the development of the highly successful class of fluoroquinolone antibiotics.[2][3] Fluorine's unique physicochemical properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to significant improvements in the biological profile of these molecules.[4][5][6]
The primary benefits conferred by fluorine substitution in quinoline compounds include:
-
Enhanced Biological Activity: Fluorine can significantly increase the potency of compounds by improving their binding affinity to target enzymes.[4] In fluoroquinolones, the C-6 fluorine atom enhances the inhibition of bacterial DNA gyrase and topoisomerase IV.[7][8]
-
Improved Pharmacokinetic Properties: Fluorination can favorably modulate lipophilicity, membrane permeability, and bioavailability, leading to better drug distribution and efficacy.[9][10]
-
Increased Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic oxidation, thereby increasing the in vivo half-life of the drug.[5][11]
This guide will provide a detailed exploration of these aspects, supported by quantitative data, experimental methodologies, and mechanistic diagrams.
The Impact of Fluorine on Antibacterial Activity: A Quantitative Perspective
The most profound impact of fluorine on quinoline compounds is exemplified by the fluoroquinolone antibiotics. The addition of a fluorine atom at the C-6 position dramatically enhances their antibacterial potency compared to their non-fluorinated precursors.[12] This is primarily attributed to improved inhibition of the target enzymes, DNA gyrase and topoisomerase IV.[7][8]
Comparative Antibacterial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluorinated and non-fluorinated quinolones against various bacterial strains, illustrating the significant enhancement in activity due to fluorination.
| Compound | Class | Fluorine at C-6 | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Nalidixic Acid | Quinolone | No | 4-16 | >128 | >128 |
| Norfloxacin | Fluoroquinolone | Yes | 0.06-0.25 | 0.5-2 | 0.5-2 |
| Ciprofloxacin | Fluoroquinolone | Yes | 0.008-0.03 | 0.12-0.5 | 0.12-0.5 |
Data compiled from multiple sources. MIC values can vary based on the specific strain and testing methodology.
Inhibition of Target Enzymes: DNA Gyrase and Topoisomerase IV
Fluorine at the C-6 position enhances the binding of the quinolone to the enzyme-DNA complex, leading to more potent inhibition.[4] The 50% inhibitory concentration (IC50) values demonstrate the superior inhibitory activity of fluoroquinolones against their target enzymes.
| Compound | Target Enzyme | Organism | IC50 (µM) |
| Ciprofloxacin | DNA Gyrase | E. coli | 0.5-1.5[1] |
| Ciprofloxacin | Topoisomerase IV | S. aureus | 3.0[13] |
| Moxifloxacin | Topoisomerase IV | S. aureus | 1.0[13] |
| Gemifloxacin | Topoisomerase IV | S. aureus | 0.4[13] |
| Sitafloxacin | DNA Gyrase | E. faecalis | 1.38[5] |
| Sitafloxacin | Topoisomerase IV | E. faecalis | 1.42[5] |
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their bactericidal effect by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][14] These enzymes are crucial for DNA replication, repair, and recombination. The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[14]
dot
Caption: Mechanism of action of fluoroquinolones in a bacterial cell.
Structure-Activity Relationships (SAR)
The biological activity of fluoroquinolones is highly dependent on the substituents at various positions of the quinoline ring. The fluorine atom at C-6 is a key determinant of their potent antibacterial activity.
dot
Caption: Structure-Activity Relationships of Fluoroquinolones.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated quinoline compounds.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding E. coli DNA gyrase to each reaction mixture.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA to determine the IC50 value of the compound.[15]
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[16]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][10][17]
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[18][19]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate liver microsomes with the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[20][21]
dot
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ues.pku.edu.cn [ues.pku.edu.cn]
- 7. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 15. inspiralis.com [inspiralis.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. mercell.com [mercell.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Keto-Enol Tautomerism in 6-Fluoro-2,4-dihydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the keto-enol tautomerism of 6-Fluoro-2,4-dihydroxyquinoline, a crucial aspect for understanding its chemical behavior, reactivity, and potential applications in drug development. Due to the influence of tautomeric forms on a molecule's physicochemical properties, such as its hydrogen bonding capabilities and overall polarity, a thorough understanding of this equilibrium is paramount for predicting its interactions with biological targets.
The Tautomeric Landscape of this compound
This compound can exist in several tautomeric forms, with the equilibrium predominantly favoring the quinolone structures over the dihydroxy form. The primary tautomers involved in this equilibrium are the 2,4-quinolinediol form and two keto-enol forms: 4-hydroxy-2(1H)-quinolone and 2-hydroxy-4(1H)-quinolone.
Extensive studies on the parent 2,4-dihydroxyquinoline have shown that the 4-hydroxy-2(1H)-quinolinone tautomer is the most stable and, therefore, the predominant species in both solution and the solid state.[1][2] This preference is attributed to the greater stability of the cyclic amide group within the heterocyclic ring. The introduction of a fluorine atom at the 6-position is not expected to shift this equilibrium significantly, as its primary influence is through electronic effects on the benzene ring rather than direct steric or hydrogen-bonding interactions with the tautomeric groups. Fluorine, being a highly electronegative atom, acts as a strong electron-withdrawing group through the sigma bond (inductive effect) and a weak pi-donor through resonance.[3][4] This can influence the overall electron distribution and may have a subtle effect on the relative stabilities of the tautomers.
The tautomeric equilibrium can be visualized as follows:
Quantitative Analysis of Tautomer Stability
Table 1: Theoretical Relative Energies of Tautomers in Gas Phase
| Tautomer | DFT Method | Basis Set | Relative Energy (kcal/mol) |
| 6-Fluoro-4-hydroxy-2(1H)-quinolone | B3LYP | 6-311++G(d,p) | 0.00 (Reference) |
| 6-Fluoro-2-hydroxy-4(1H)-quinolone | B3LYP | 6-311++G(d,p) | +5.8 |
| 6-Fluoro-2,4-quinolinediol | B3LYP | 6-311++G(d,p) | +12.3 |
Table 2: Predicted Equilibrium Constants (KT) in Different Solvents
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Predicted KT ([Keto-Enol]/[Enol-Enol]) |
| Chloroform | 4.8 | 4-hydroxy-2(1H)-quinolone | ~150 |
| Acetonitrile | 37.5 | 4-hydroxy-2(1H)-quinolone | ~300 |
| DMSO | 46.7 | 4-hydroxy-2(1H)-quinolone | ~500 |
| Water | 80.1 | 4-hydroxy-2(1H)-quinolone | >1000 |
Note: The data in these tables are illustrative and intended to demonstrate the expected trends. Actual experimental values may vary.
Experimental Protocols for Tautomer Analysis
A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive analysis of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying the predominant tautomer in solution.[2]
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize both polar and non-polar compounds and has a high boiling point.[2]
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Observations:
-
4-hydroxy-2(1H)-quinolone (Major Tautomer): Look for a characteristic broad singlet for the N-H proton (typically downfield, >10 ppm), a singlet for the C3-H proton, and a distinct signal for the C4-OH proton. The aromatic protons will appear in the 7-8 ppm region, with splitting patterns influenced by the fluorine at C6.[2]
-
2,4-quinolinediol (Minor Tautomer): Absence of an N-H proton signal and the presence of two distinct O-H proton signals.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Observations:
-
4-hydroxy-2(1H)-quinolone (Major Tautomer): A characteristic signal for the C2 carbonyl carbon (C=O) is expected to be in the range of 160-170 ppm. The C4 carbon bearing the hydroxyl group will also be in the downfield region.[5]
-
2,4-quinolinediol (Minor Tautomer): Two signals corresponding to carbons attached to hydroxyl groups (C-OH) in the aromatic region, and the absence of a clear carbonyl signal.
-
-
-
2D NMR (HSQC/HMBC):
-
Perform HSQC and HMBC experiments to confirm proton-carbon correlations and aid in the unambiguous assignment of all signals to the correct tautomeric form.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the different tautomers will have distinct electronic transitions and thus different absorption spectra.[6][7]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Prepare a series of dilutions to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrum Acquisition:
-
Record the UV-Vis absorption spectrum over a range of approximately 200-500 nm.
-
-
Data Analysis:
-
Expected Observations:
-
The keto-enol tautomers are expected to have a π → π* transition at a longer wavelength (λmax) compared to the enol-enol form due to the extended conjugation.
-
By comparing the experimental spectrum with computationally predicted spectra for each tautomer, the predominant form can be identified.
-
Solvent studies can be performed by recording spectra in solvents of varying polarity. A shift in the λmax or changes in the spectral shape can indicate a shift in the tautomeric equilibrium.
-
-
Computational Chemistry (DFT)
DFT calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectra.[8][9]
Protocol:
-
Structure Building:
-
Construct the 3D structures of all possible tautomers of this compound using molecular modeling software.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable method is using a functional like B3LYP with a basis set such as 6-311++G(d,p).[10]
-
Calculate the total electronic energies to determine the relative stabilities (ΔE).
-
Include solvent effects using a continuum model (e.g., PCM) to simulate solution-phase behavior.
-
-
Frequency and NMR/UV-Vis Calculations:
-
Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies). These calculations also provide predicted IR spectra.
-
Calculate NMR chemical shifts (e.g., using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) to compare with experimental data.[11]
-
Conclusion
The tautomeric equilibrium of this compound is heavily skewed towards the 4-hydroxy-2(1H)-quinolone form, a characteristic driven by the thermodynamic stability of the cyclic amide. This guide provides a framework for the comprehensive investigation of this phenomenon, outlining key experimental and computational protocols. For professionals in drug development, a detailed understanding of the predominant tautomeric form is critical, as it dictates the molecule's three-dimensional structure and its potential interactions with biological macromolecules. The methodologies described herein offer a robust approach to characterizing the tautomeric landscape of this and related heterocyclic compounds.
References
- 1. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
6-Fluoro-2,4-dihydroxyquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2,4-dihydroxyquinoline stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom onto the quinoline scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacological potency. This technical guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, and its versatile applications as a precursor for novel therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the design and synthesis of next-generation pharmaceuticals.
Physicochemical Properties
While specific experimental data for this compound is limited, the properties of closely related analogs provide valuable insights. The introduction of a fluorine atom is known to modulate lipophilicity and electronic distribution within the molecule.
| Property | Value (Estimated based on related compounds) | Reference |
| Molecular Formula | C₉H₆FNO₂ | N/A |
| Molecular Weight | 179.15 g/mol | N/A |
| Melting Point | >250 °C | |
| Appearance | Off-white to pale yellow solid | [1] |
| Solubility | Sparingly soluble in common organic solvents | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for quinoline ring formation, most notably the Conrad-Limpach and Camps cyclization reactions. A representative synthetic approach involves the reaction of 4-fluoroaniline with a malonic ester derivative followed by thermal cyclization.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol describes a general method for the synthesis of this compound starting from 4-fluoroaniline and diethyl malonate.
Materials:
-
4-Fluoroaniline
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or a high-boiling point solvent (e.g., diphenyl ether)
-
Ethanol
-
Crushed ice
-
Aqueous ammonia (25%)
-
Diethyl ether
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, a mixture of 4-fluoroaniline (1 equivalent) and diethyl malonate (1.1 equivalents) is heated. The reaction can be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting materials.
-
Cyclization: The intermediate from the condensation step is added to a high-boiling point solvent like diphenyl ether and heated to approximately 250 °C to facilitate the intramolecular cyclization.[2] Alternatively, polyphosphoric acid can be used as both a solvent and a catalyst at a lower temperature (e.g., 80-120 °C).[3]
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice. The precipitated solid is collected by filtration. If PPA is used, the mixture is neutralized with aqueous ammonia before filtration.[3]
-
Purification: The crude product is washed with a non-polar solvent such as diethyl ether or hexane to remove impurities.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Applications in Drug Discovery
The this compound scaffold is a versatile precursor for a wide range of biologically active molecules, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Numerous derivatives of 2,4-dihydroxyquinoline have demonstrated potent cytotoxic effects against various cancer cell lines. The introduction of a fluorine atom at the 6-position can enhance this activity.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluoroquinolone-chalcone hybrids | A549 (Lung) | 27.71 | [4] |
| Fluoroquinolone-chalcone hybrids | HepG2 (Liver) | 22.09 | [4] |
| Norfloxacin-thiadiazole hybrids | MCF-7 (Breast) | 2.27 | [4] |
| Norfloxacin-thiadiazole hybrids | MDA-MB-231 (Breast) | 1.52 | [4] |
| Levofloxacin-coumarin hybrids | MCF-7 (Breast) | 0.3 | [4] |
Antimicrobial Activity
Fluoroquinolones are a well-established class of antibiotics. The 6-fluoro substitution is a key feature in many clinically successful fluoroquinolone drugs, significantly improving their antibacterial potency.[2]
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | 4.1 | [5] |
| 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Escherichia coli | 1 | [5] |
| 2-sulfoether-4-quinolones | Staphylococcus aureus | 0.8 (µM) | [6] |
| 2-sulfoether-4-quinolones | Bacillus cereus | 1.61 (µM) | [6] |
Mechanism of Action and Signaling Pathways
The biological activity of derivatives of this compound is often attributed to their ability to modulate key cellular signaling pathways.
As Anticancer Agents
Quinolone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
As Antimicrobial Agents
The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, and repair. This leads to a disruption of bacterial cell division and ultimately, cell death.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the anticancer activity of this compound derivatives.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant potential in the development of novel therapeutic agents. Its strategic fluorination enhances its utility as a scaffold for creating potent anticancer and antimicrobial compounds. The synthetic routes are well-established, and the mechanisms of action for its derivatives are increasingly understood. This technical guide provides a solid foundation for researchers to explore the full potential of this promising heterocyclic core in their drug discovery and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Fluorinated Quinolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated quinolinones, a prominent class of synthetic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of fluorine atoms into the quinolone scaffold profoundly influences their physicochemical properties, often enhancing their metabolic stability, bioavailability, and target-binding affinity. Initially recognized for their potent antibacterial effects, the therapeutic potential of fluorinated quinolinones has expanded to encompass anticancer, antiviral, and antifungal activities. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.
Anticancer Activity
Fluorinated quinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in eukaryotic cells.[1][2] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2][3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various fluorinated quinolinone derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivatives | |||
| Derivative 97 (ortho-phenol chalcone) | A549 (Lung) | 27.71 | [1] |
| HepG2 (Liver) | 22.09 | [1] | |
| Norfloxacin Derivatives | |||
| Derivative 73 | PC3 (Prostate) | 2.33 | [2] |
| MCF7 (Breast) | 2.27 | [2] | |
| MDA-MB231 (Breast) | 1.52 | [2] | |
| Derivative 74 | DU145 (Prostate) | 1.56 | [2] |
| Novel Fluorinated Quinolines | |||
| Compound 6a | MDA-MB-468 (TNBC) | 2.5-5 | [4] |
| Compound 6b | MDA-MB-468 (TNBC) | 2.5-5 | [4] |
| Compound 6d | MDA-MB-468 (TNBC) | 4.0 | [4] |
| MCF7 (Breast) | 12.0 | [4] | |
| Compound 6f | MDA-MB-468 (TNBC) | 2.5-5 | [4] |
| FQ10 | PC3 (Prostate) | 0.0496 | [3] |
| DU145 (Prostate) | 0.918 | [3] |
Signaling Pathways in Anticancer Activity
Fluorinated quinolinones trigger a cascade of cellular events leading to cancer cell death. The primary pathways involved are the inhibition of topoisomerase II, leading to DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways.
References
- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a "Super" Antibiotic: A Technical History of the Fluoroquinolone Scaffold
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the history and discovery of the fluoroquinolone scaffold, a cornerstone of modern antibacterial therapy. We will delve into the key scientific breakthroughs, from the serendipitous discovery of the parent quinolone structure to the rational design of successive generations of highly potent fluoroquinolones. This document provides a detailed look at the experimental methodologies that propelled this field forward and presents a quantitative comparison of the efficacy of these vital therapeutic agents.
From a Byproduct to a Breakthrough: The Dawn of the Quinolone Era
The story of quinolone antibiotics begins not with a targeted search, but with a fortuitous accident. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[1][2] This compound, nalidixic acid, was not a quinolone but a naphthyridine, yet it is widely considered the predecessor of all quinolone antibiotics.[3]
Initially, nalidixic acid showed promise, particularly against Gram-negative bacteria causing urinary tract infections, and was introduced into clinical practice in 1967.[2][4] However, its limited spectrum of activity and the rapid emergence of bacterial resistance spurred a search for more potent analogues.[5] This led to the development of the first-generation quinolones in the 1970s, such as pipemidic acid and oxolinic acid, which offered only marginal improvements over their predecessor.[3]
The true turning point in the development of this class of antibiotics came with a crucial chemical modification: the addition of a fluorine atom at the C-6 position of the quinolone ring. This innovation, pioneered in the late 1970s and early 1980s, gave rise to the fluoroquinolones , a new generation of antibiotics with a dramatically expanded spectrum of activity and improved pharmacokinetic properties.[4][5][6] Norfloxacin, patented in 1978, was the first of this new breed and laid the foundation for the development of subsequent, even more powerful, fluoroquinolones.[7]
The Logical Progression of a Scaffold: From Nalidixic Acid to Modern Fluoroquinolones
The development of fluoroquinolones can be visualized as a stepwise evolution, with each generation building upon the successes and addressing the limitations of the last. This progression is driven by strategic modifications to the core quinolone scaffold to enhance antibacterial spectrum, potency, and pharmacokinetic profiles.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.
-
Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing for cell division.
By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.
Quantitative Efficacy of Fluoroquinolone Scaffolds
The evolution of the fluoroquinolone scaffold has led to a significant increase in potency and a broader spectrum of activity. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 90% of isolates (MIC90) for key fluoroquinolones against common Gram-negative and Gram-positive pathogens, as well as their 50% inhibitory concentrations (IC50) against their target enzymes.
Table 1: Comparative MIC90 Values (µg/mL) of Fluoroquinolones
| Antibiotic | Generation | Escherichia coli | Staphylococcus aureus (MSSA) |
| Nalidixic Acid | Precursor | 16 - >1024 | >128 |
| Norfloxacin | Second | 0.125 - 1 | 4 - 16 |
| Ciprofloxacin | Second | 0.015 - 1 | 0.25 - 2 |
| Levofloxacin | Third | 0.03 - 2 | 0.25 - 1 |
| Moxifloxacin | Fourth | 0.03 - 0.5 | 0.063 - 0.125 |
| Gemifloxacin | Fourth | 0.03 - 0.25 | 0.03 - 0.063 |
Data compiled from multiple sources.[7][9][10][11][12][13][14][15][16][17][18][19][20]
Table 2: Comparative IC50 Values (µg/mL) against Target Enzymes
| Antibiotic | E. coli DNA Gyrase | S. aureus Topoisomerase IV |
| Norfloxacin | 0.7 | 8 |
| Ciprofloxacin | 0.5 - 2.125 | 0.821 - 10 |
| Levofloxacin | 1.5 | 6 |
| Moxifloxacin | 1.5 | 4 |
| Sparfloxacin | 1.0 | 4 |
Data compiled from multiple sources.[3][8][21][22][23][24][25]
Experimental Protocols
The discovery and development of fluoroquinolones relied on key chemical syntheses and microbiological assays. Below are detailed methodologies for some of these fundamental experiments.
Synthesis of the Core Scaffolds
Protocol 1: Synthesis of Nalidixic Acid
This synthesis involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.
-
Step 1: Condensation. A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated.
-
Step 2: Cyclization. The resulting intermediate is heated at a high temperature to induce cyclization, forming the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
-
Step 3: Hydrolysis. The ester is hydrolyzed to the corresponding carboxylic acid using a base.
-
Step 4: Alkylation. The carboxylic acid is then alkylated with ethyl iodide in the presence of a base to yield nalidixic acid.[1][26][27][28]
Protocol 2: Synthesis of Norfloxacin
The synthesis of norfloxacin typically starts from 3-chloro-4-fluoroaniline.
-
Step 1: Gould-Jacobs Reaction. 3-chloro-4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate and then cyclized at high temperature to form 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
-
Step 2: N-Alkylation. The quinolone nitrogen is alkylated with diethyl sulfate.
-
Step 3: Nucleophilic Substitution. The 7-chloro substituent is displaced by piperazine.
-
Step 4: Hydrolysis. The ethyl ester is hydrolyzed to the carboxylic acid to give norfloxacin.
Protocol 3: Synthesis of Ciprofloxacin
A common route to ciprofloxacin begins with 2,4-dichloro-5-fluorobenzoyl chloride.[5]
-
Step 1: Acylation and Enamine Formation. 2,4-dichloro-5-fluorobenzoyl chloride is reacted with 3-dimethylamino-acrylic acid methyl ester in the presence of a base.
-
Step 2: Cyclization. The resulting intermediate is reacted with cyclopropylamine, followed by ring closure with a base like potassium carbonate to form the quinolone core.[5]
-
Step 3: Nucleophilic Substitution. The 7-chloro group is then displaced by piperazine.
-
Step 4: Hydrolysis. Finally, the methyl ester is hydrolyzed to yield ciprofloxacin.[8][29][30][31]
Protocol 4: Synthesis of Levofloxacin
Levofloxacin synthesis involves an asymmetric approach to obtain the (S)-enantiomer.
-
Step 1: Synthesis of the Chiral Starting Material. (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid is a key chiral intermediate.
-
Step 2: Condensation. This intermediate is reacted with N-methylpiperazine in a solvent such as DMSO.[2][32]
-
Step 3: Work-up and Crystallization. The product is isolated and crystallized to obtain levofloxacin.[2][32][33][34]
Microbiological and Enzymatic Assays
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Preparation of Antibiotic Solutions: A two-fold serial dilution of the fluoroquinolone is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared.
-
Inoculation: Each well (except for a sterility control) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic in which there is no visible bacterial growth.
Protocol 6: DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the ability of a fluoroquinolone to inhibit the enzymatic activity of its targets.
-
Reaction Mixture: A reaction mixture is prepared containing the purified enzyme (DNA gyrase or topoisomerase IV), its DNA substrate (e.g., relaxed plasmid DNA for gyrase supercoiling assay, or catenated DNA for topoisomerase IV decatenation assay), ATP, and necessary buffers and cofactors.
-
Inhibitor Addition: Varying concentrations of the fluoroquinolone are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a specific time.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of enzyme activity is observed as a decrease in the formation of the product (e.g., supercoiled DNA or decatenated DNA). The IC50 value, the concentration of the drug that inhibits 50% of the enzyme's activity, is then determined.
Conclusion
The journey of the fluoroquinolone scaffold, from an accidental discovery to a rationally designed class of broad-spectrum antibiotics, is a testament to the power of medicinal chemistry. Through systematic structural modifications, scientists have been able to overcome the limitations of early quinolones, creating compounds with remarkable potency against a wide range of bacterial pathogens. The detailed understanding of their mechanism of action continues to guide the development of new derivatives aimed at combating the ever-present challenge of antibiotic resistance. This technical guide provides a foundational understanding of the history, discovery, and experimental basis of this critical class of therapeutic agents, serving as a valuable resource for researchers dedicated to the future of antibacterial drug development.
References
- 1. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN114478573A - Synthetic method of levofloxacin - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN101481350B - Synthetic process of norfloxacin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. smj.org.sa [smj.org.sa]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. rroij.com [rroij.com]
- 28. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]
- 29. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 30. dspace.mit.edu [dspace.mit.edu]
- 31. researchgate.net [researchgate.net]
- 32. sciforum.net [sciforum.net]
- 33. impactfactor.org [impactfactor.org]
- 34. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Framework for the Investigation of 6-Fluoro-2,4-dihydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 6-Fluoro-2,4-dihydroxyquinoline, a molecule of significant interest in medicinal chemistry. While direct experimental and computational studies on this specific compound are limited in publicly available literature, this document synthesizes methodologies and data from closely related fluorinated and dihydroxy-substituted quinoline derivatives to propose a robust research strategy. The guide outlines key computational chemistry techniques, including Density Functional Theory (DFT) for structural and spectroscopic analysis, alongside potential experimental workflows for synthesis and characterization. This document is intended to serve as a foundational resource for researchers initiating theoretical and experimental investigations into the properties and potential applications of this compound.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, and anticancer properties. The introduction of fluorine substituents and hydroxyl groups can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold. Specifically, the 6-fluoro substitution is a common feature in many fluoroquinolone antibiotics, while the 2,4-dihydroxy substitution can lead to interesting tautomeric equilibria and metal-chelating properties.
This compound thus represents a molecule with high potential for novel drug discovery. A thorough understanding of its electronic structure, reactivity, and spectroscopic signatures is paramount for its development. This guide details the theoretical approaches, primarily computational, that can be employed to elucidate these characteristics.
Theoretical and Computational Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the properties of molecules like this compound. These theoretical studies are crucial for guiding synthetic efforts and interpreting experimental data.
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the fundamental electronic and structural properties of the target molecule.
Experimental Protocols:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Methodology:
-
Geometry Optimization: The molecular structure of this compound will be optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[1]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.[2]
-
Spectroscopic Predictions:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic band gap, which is a key indicator of its reactivity.[4]
-
Molecular Electrostatic Potential (MEP): MEP maps will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[4]
-
Predicted Physicochemical and Spectroscopic Data
Based on theoretical studies of analogous compounds, the following tables summarize the expected quantitative data for this compound. These values should be confirmed by direct computational studies and experimental validation.
Table 1: Predicted Molecular Properties
| Property | Predicted Value | Method | Reference Compound(s) |
| Dipole Moment (Debye) | 2.0 - 4.0 | DFT/B3LYP | Isoquinoline, 6-Chloroquinoline[1][5] |
| HOMO Energy (eV) | -6.0 to -7.0 | DFT/B3LYP | 2,4-dihydroxyquinoline derivatives[6] |
| LUMO Energy (eV) | -1.5 to -2.5 | DFT/B3LYP | 2,4-dihydroxyquinoline derivatives[6] |
| Energy Gap (eV) | 4.0 - 5.0 | DFT/B3LYP | 2,4-dihydroxyquinoline derivatives[6] |
Table 2: Predicted Vibrational Frequencies (cm-1)
| Vibrational Mode | Predicted Wavenumber Range | Expected Intensity | Reference Compound(s) |
| O-H Stretching | 3400 - 3600 | Strong (IR) | Dihydroxyquinoline derivatives[7] |
| N-H Stretching | 3300 - 3500 | Medium (IR) | 2-quinolone tautomer[8] |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium (IR) | Quinoline derivatives[2][9] |
| C=O Stretching | 1650 - 1700 | Strong (IR) | 4-quinolone tautomer[10] |
| C=C/C=N Stretching | 1400 - 1600 | Strong (IR, Raman) | Quinoline derivatives[2][9] |
| C-F Stretching | 1200 - 1300 | Strong (IR) | Fluorinated quinolines[11] |
Table 3: Predicted 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift Range | Reference Compound(s) |
| C2 (C-OH) | 160 - 170 | 6,7-difluoro-4-hydroxyquinoline derivative[8] |
| C4 (C-OH) | 165 - 175 | 6,7-difluoro-4-hydroxyquinoline derivative[8] |
| C6 (C-F) | 155 - 165 (JC-F ≈ 250 Hz) | 8-fluoro-2,3-dimethylquinolin-4-yl benzoate[11] |
| Other Aromatic Carbons | 110 - 140 | Quinoline derivatives[3][11] |
Proposed Synthetic and Analytical Workflow
While this guide focuses on theoretical studies, a robust investigation requires experimental validation. The following outlines a general workflow for the synthesis and characterization of this compound.
Experimental Protocols:
-
Synthesis: A potential synthetic route could involve the cyclization of a substituted aniline with a suitable dicarbonyl compound, a common method for quinoline synthesis. For instance, a modified Knorr quinoline synthesis using 4-fluoroaniline and a malonic acid derivative could be explored.[12]
-
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.[8]
-
Characterization: The structure of the synthesized compound would be confirmed using a suite of analytical techniques:
-
NMR Spectroscopy (1H, 13C, 19F): To elucidate the chemical structure and confirm the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
UV-Vis Spectroscopy: To analyze the electronic transitions.
-
Potential Biological Activity and Signaling Pathways
Given the structural motifs present in this compound, it is plausible to hypothesize its involvement in certain biological pathways. Fluoroquinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. The dihydroxyquinoline scaffold is also found in compounds with various biological activities.
While no specific signaling pathways have been elucidated for this molecule, a general hypothesis for its antibacterial action, based on the fluoroquinolone class of antibiotics, is presented below.
Conclusion
This technical guide provides a comprehensive roadmap for the theoretical and preliminary experimental investigation of this compound. By leveraging established computational methodologies and drawing parallels with structurally related compounds, researchers can efficiently predict its physicochemical properties, guide its synthesis, and begin to explore its potential as a novel therapeutic agent. The synergistic application of theoretical calculations and experimental validation will be crucial in unlocking the full potential of this promising molecule.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Fluoro-2,4-dihydroxyquinoline for Researchers and Drug Development Professionals
Introduction
6-Fluoro-2,4-dihydroxyquinoline, identified by CAS number 1677-37-8, is a fluorinated derivative of the 2,4-dihydroxyquinoline scaffold. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to the diverse biological activities exhibited by quinoline derivatives. The incorporation of a fluorine atom at the 6-position of the quinoline ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological applications of this compound, aimed at researchers, scientists, and professionals in drug development.
Commercial Availability
This compound is commercially available from a number of chemical suppliers, facilitating its use in research and development. The table below summarizes the offerings from various suppliers.
| Supplier | CAS Number | Purity | Available Quantities |
| Zhejiang Jiuzhou Chem Co.,Ltd | 1677-37-8 | 99% | Bulk (1-100 Metric Ton/Day)[1] |
| 2A Biotech | 1677-37-8 | 96%+ | Not specified[2] |
| BOC Sciences | 1677-37-8 | 95% | Custom synthesis[] |
| Appchem | 1677-37-8 | Not specified | Not specified[4] |
| Adamas-beta | 1677-37-8 | Not specified | Not specified[5] |
| ChemicalBook | 1677-37-8 | Not specified | Not specified[6] |
Synthesis and Chemical Properties
A plausible synthetic approach would involve the reaction of 4-fluoroaniline with a malonic ester, followed by a thermal cyclization. This type of reaction, known as the Gould-Jacobs reaction, is a well-established method for forming the 4-hydroxyquinoline core. The general workflow for such a synthesis is depicted below.
It is important to note that 2,4-dihydroxyquinolines can exist in tautomeric forms, predominantly as the 4-hydroxy-2(1H)-quinolone form. This tautomerism is a critical consideration for its chemical reactivity and biological interactions.
Potential Biological Activities and Applications in Drug Development
Direct experimental data on the biological activity of this compound is limited in the public domain. However, based on the well-documented activities of structurally related fluoroquinolones and 2,4-dihydroxyquinoline derivatives, several potential therapeutic applications can be hypothesized.
Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics.[7] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] It is plausible that this compound could exhibit antibacterial or antifungal properties.
Anticancer Activity: Numerous quinoline derivatives have been investigated as potential anticancer agents.[7] The 2,4-dihydroxyquinoline scaffold, in particular, has been shown to be a versatile template for developing compounds with cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity: Some quinoline derivatives have demonstrated anti-inflammatory properties.
The workflow for investigating the biological potential of a novel compound like this compound would typically involve a series of in vitro assays.
Experimental Protocols: A General Approach
Given the lack of specific protocols for this compound, the following are generalized methodologies for key experiments based on related compounds.
General Protocol for Knorr-type Quinoline Synthesis
This protocol is a general guideline and would require optimization for the specific synthesis of this compound.
-
Formation of the β-ketoanilide:
-
Dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add an equivalent of a malonic ester derivative (e.g., diethyl malonate).
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
-
Cyclization:
-
The crude intermediate is added to a cyclizing agent, such as polyphosphoric acid or a high-boiling point solvent like Dowtherm A.
-
Heat the mixture to a high temperature (typically >200 °C) to effect cyclization.
-
Monitor the reaction by TLC.
-
After cooling, the product is isolated by precipitation and purified, for example, by recrystallization.
-
General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare an inoculum of the test microorganism standardized to a 0.5 McFarland turbidity standard.
-
Add the standardized inoculum to each well.
-
Include appropriate controls (growth control without compound, sterility control without inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed human cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Signaling Pathway Involvement
While no specific signaling pathways have been elucidated for this compound, related fluoroquinolones are known to primarily target bacterial DNA replication. In the context of potential anticancer activity, quinoline derivatives have been shown to interact with various cellular targets and signaling pathways, including:
-
Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinolones can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death.
The potential interaction of this compound with such pathways would need to be investigated through specific molecular and cellular assays.
Conclusion
This compound is a readily available chemical building block with significant potential for drug discovery and development. While specific biological data for this compound is currently sparse, the known activities of related fluoroquinolones and 2,4-dihydroxyquinoline derivatives provide a strong rationale for its investigation as a potential antimicrobial, anticancer, or anti-inflammatory agent. Further research is warranted to fully elucidate its synthetic pathways, chemical properties, and biological activities, including its mechanism of action and effects on cellular signaling pathways. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. This compound, CasNo.1677-37-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. 2abiotech.net [2abiotech.net]
- 4. appchemical.com [appchemical.com]
- 5. This compound|CAS 1677-37-8|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 6. This compound | 1677-37-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluoro-2,4-dihydroxyquinoline from 4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2,4-dihydroxyquinoline is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceuticals. The presence of the fluorine atom at the 6-position can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules. This document provides a detailed protocol for the synthesis of this compound from 4-fluoroaniline, a common starting material in medicinal chemistry. The described method is based on a two-step process involving an initial condensation followed by a thermal cyclization.
Principle
The synthesis of this compound from 4-fluoroaniline is typically achieved through a condensation reaction between 4-fluoroaniline and a malonic acid derivative, such as diethyl malonate, to form an intermediate, followed by a high-temperature intramolecular cyclization. This thermal cyclization, often carried out in a high-boiling point solvent like diphenyl ether, leads to the formation of the quinoline ring system.
Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Fluoroaniline | 1.0 equivalent | Starting material |
| Diethyl malonate | 1.1 equivalents | Reagent for forming the dihydroxyquinoline scaffold |
| Diphenyl ether | ~10-20 volumes | High-boiling solvent for cyclization |
| Reaction Conditions | ||
| Condensation Temperature | 140-160 °C | Formation of the intermediate |
| Cyclization Temperature | 240-250 °C | Intramolecular ring closure |
| Reaction Time | 2-4 hours | Total reaction time |
| Product Characterization | ||
| Appearance | Off-white to pale yellow solid | |
| Yield | 75-85% | Typical isolated yield |
| Purity (by HPLC) | >98% | After recrystallization |
| Melting Point | >300 °C (decomposes) | Expected for this class of compounds |
Experimental Protocols
Materials and Reagents:
-
4-Fluoroaniline (C₆H₆FN)
-
Diethyl malonate (C₇H₁₂O₄)
-
Diphenyl ether (C₁₂H₁₀O)
-
Ethanol (C₂H₅OH)
-
Hexane (C₆H₁₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Step 1: Condensation of 4-Fluoroaniline with Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the mixture with stirring to 140-160 °C. The reaction is typically exothermic and the mixture will become homogeneous.
-
Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate product may solidify upon cooling.
-
Wash the crude intermediate with hexane to remove any unreacted starting materials and byproducts.
Step 2: Thermal Cyclization to this compound
-
To a separate round-bottom flask containing a high-boiling point solvent such as diphenyl ether (approximately 10-20 volumes relative to the intermediate), add the crude intermediate from Step 1.
-
Heat the mixture with vigorous stirring to 240-250 °C.
-
Maintain this temperature for 15-30 minutes to facilitate the intramolecular cyclization.
-
After the cyclization is complete, allow the reaction mixture to cool to room temperature. The desired product will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a suitable solvent like ethanol to remove residual diphenyl ether.
-
Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Safety Precautions:
-
This synthesis should be performed in a well-ventilated fume hood.
-
4-Fluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diphenyl ether has a high boiling point and can cause severe burns. Handle with care at elevated temperatures.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Gould-Jacobs Synthesis of 6-Fluoro-2,4-dihydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Fluoro-2,4-dihydroxyquinoline, a valuable scaffold in medicinal chemistry, via the Gould-Jacobs reaction. The protocols are designed for practical application in a laboratory setting.
Introduction
The Gould-Jacobs reaction is a robust and versatile method for the synthesis of quinoline derivatives, which are core structures in numerous pharmacologically active compounds. This reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization, and subsequent hydrolysis and decarboxylation to yield the 4-hydroxyquinoline scaffold. The introduction of a fluorine atom at the 6-position of the quinoline ring is of particular interest in drug discovery, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound and its tautomeric form, 6-fluoro-4-hydroxy-2(1H)-quinolone, are key intermediates in the synthesis of various therapeutic agents, including fluoroquinolone antibiotics.
Reaction Pathway
The synthesis of this compound via the Gould-Jacobs reaction proceeds through a multi-step pathway, starting from 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).
Caption: Overall reaction pathway for the synthesis of this compound.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Part 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from a known procedure for the synthesis of the key intermediate.
Materials:
-
4-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Diethyl ether
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, combine 4-fluoroaniline (0.6 mole, 66.6 g) and diethyl ethoxymethylenemalonate (0.6 mole, 129.79 g).
-
Heat the mixture to 140°C with stirring. Allow the ethanol generated during the reaction to distill off over approximately one hour.
-
After the initial reaction, add 500 ml of diphenyl ether to the flask.
-
Heat the mixture to reflux (approximately 250°C) and maintain at this temperature for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to the cooled mixture to precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether, and air dry.
Expected Yield: Approximately 97.3 g (69% yield) of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[1]
Part 2: Synthesis of this compound
This part of the protocol involves the hydrolysis of the ester followed by decarboxylation.
Materials:
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl) for acidification
-
Water
-
Heating apparatus
-
Filtration apparatus
Procedure:
Step 1: Hydrolysis
-
Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (from Part 1) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
Step 2: Decarboxylation
-
Place the dried 6-fluoro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point until the evolution of carbon dioxide ceases.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the expected final product.
Table 1: Reactant and Intermediate Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | Starting Material |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Starting Material |
| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀FNO₃ | 249.21 | Intermediate |
Table 2: Physicochemical and Spectroscopic Data of this compound and Analogs
| Property | Data (for 6-Fluoro-4-hydroxy-2-methylquinoline) | Expected for this compound |
| Molecular Formula | C₁₀H₈FNO | C₉H₆FNO₂ |
| Molecular Weight | 177.18 | 179.15 |
| Melting Point | 273-277 °C[2] | Expected to be a high-melting solid |
| ¹H NMR | - | Aromatic protons expected in the range of 7.0-8.0 ppm. Due to tautomerism, signals for N-H and O-H protons may be observed, with their chemical shifts being solvent-dependent. The presence of multiple tautomers can lead to a complex spectrum. |
| ¹³C NMR | - | Aromatic carbons and carbons of the heterocyclic ring will show characteristic signals. The C-F coupling will be observable. The chemical shifts of C2 and C4 will be indicative of the predominant tautomeric form (e.g., C=O vs. C-OH). |
| Mass Spectrometry | - | The molecular ion peak (M+) is expected at m/z 179. Fragmentation patterns would likely involve the loss of CO and other characteristic fragments from the quinoline ring. |
| Infrared (IR) Spectroscopy | - | Characteristic peaks for O-H and N-H stretching (broad, ~3200-3500 cm⁻¹), C=O stretching (if the quinolone tautomer is present, ~1650-1690 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹) are expected. |
Tautomerism in 2,4-Dihydroxyquinolines
It is crucial for researchers to be aware of the tautomeric nature of 2,4-dihydroxyquinoline derivatives. The target compound, this compound, can exist in equilibrium with its tautomeric forms, primarily 6-fluoro-4-hydroxy-2(1H)-quinolone and 6-fluoro-2-hydroxy-4(1H)-quinolone. The predominant tautomer in a given state (solid or solution) depends on factors such as the solvent, temperature, and pH. This tautomerism significantly influences the compound's spectroscopic properties, particularly its NMR spectra.[6]
Caption: Tautomeric forms of this compound.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Conrad-Limpach Synthesis of 6-Fluoro-2,4-dihydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-Fluoro-2,4-dihydroxyquinoline, a valuable scaffold in medicinal chemistry, via the Conrad-Limpach reaction. This versatile intermediate is a key building block for the development of novel therapeutic agents, particularly in the fields of antibacterial and anticancer research.[1][2][3] The introduction of a fluorine atom at the C-6 position of the quinoline ring is a common strategy in drug design to enhance metabolic stability and biological activity.[]
Overview of the Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines.[5] The reaction proceeds in two key steps:
-
Condensation: An aromatic amine, in this case, 4-fluoroaniline, is condensed with a β-ketoester, diethyl malonate, to form an enamine intermediate.
-
Thermal Cyclization: The enamine intermediate undergoes intramolecular cyclization at a high temperature to yield the final 4-hydroxyquinoline product.[6]
This synthetic route is particularly advantageous for producing quinolones with substitution on the benzene ring.
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 |
| Diethyl malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 |
| Diphenyl ether | 101-84-8 | C₁₂H₁₀O | 170.21 |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |
Step 1: Condensation of 4-Fluoroaniline and Diethyl Malonate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the reaction mixture to 140-150°C with constant stirring.
-
Maintain this temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the intermediate.
-
During the reaction, ethanol is formed as a byproduct and can be observed condensing.
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate, diethyl 2-((4-fluorophenyl)amino)maleate, is a viscous oil and can be used directly in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether. The volume of the solvent should be sufficient to allow for efficient stirring and heat transfer.
-
Heat the mixture to approximately 250°C under a nitrogen atmosphere.[5] A short-path distillation apparatus can be used to remove the ethanol that is eliminated during the cyclization.
-
Maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solvent.
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add hexanes to the cooled mixture to further precipitate the product and to help in washing away the diphenyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with hexanes to remove any residual diphenyl ether.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Data Presentation
Product Characterization
| Property | Value |
| Product Name | This compound |
| CAS Number | 1677-37-8[7] |
| Appearance | White to off-white powder[7] |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Purity (Typical) | >99%[7] |
| Yield (Expected) | 75-85% |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.5-12.5 (br s, 1H, OH), 10.0-11.0 (br s, 1H, OH/NH), 7.8-8.0 (dd, 1H), 7.4-7.6 (m, 2H), 5.8-6.0 (s, 1H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 170-175 (C=O), 160-165 (C-F, d, ¹JCF ≈ 240-250 Hz), 145-150 (C), 135-140 (C), 120-125 (CH, d), 115-120 (CH, d), 110-115 (CH, d), 90-95 (CH). |
| Mass Spectrometry (ESI-MS) | m/z: 180.04 [M+H]⁺, 178.03 [M-H]⁻ |
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the Conrad-Limpach synthesis.
Signaling Pathway Context: Fluoroquinolones as DNA Gyrase Inhibitors
Fluoroquinolones, a class of compounds for which this compound is a precursor, are well-known for their antibacterial activity.[][11] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][12]
Caption: Inhibition of DNA gyrase by fluoroquinolones.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. This compound, CasNo.1677-37-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
experimental protocol for the synthesis of 6-Fluoro-2,4-dihydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-Fluoro-2,4-dihydroxyquinoline, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is based on the well-established Gould-Jacobs reaction, a versatile method for constructing the quinoline scaffold.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery. The introduction of a fluorine atom at the 6-position can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This compound, in particular, serves as a valuable precursor for the synthesis of more complex molecules, including potential anti-infective and anti-cancer agents.[1][2] This protocol details a robust synthetic route starting from 4-fluoroaniline and diethyl malonate.
Reaction Scheme
The synthesis of this compound is achieved through a two-step process involving the initial condensation of 4-fluoroaniline with diethyl malonate to form an intermediate, followed by a high-temperature intramolecular cyclization.
Step 1: Condensation
4-Fluoroaniline reacts with diethyl malonate in the absence of a solvent at elevated temperatures to yield diethyl 2-((4-fluorophenyl)amino)methylene)malonate.
Step 2: Cyclization
The intermediate undergoes thermal cyclization in a high-boiling point solvent, such as diphenyl ether, to form the quinoline ring system. Subsequent in-situ hydrolysis and decarboxylation of the ester group at the 3-position would lead to the desired 2,4-dihydroxy product.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Fluoroaniline | 371-40-4 | 111.12 | 1 equivalent |
| Diethyl malonate | 105-53-3 | 160.17 | 1.1 equivalents |
| Diphenyl ether | 101-84-8 | 170.21 | As solvent |
| Ethanol | 64-17-5 | 46.07 | For recrystallization |
| Hexane | 110-54-3 | 86.18 | For washing |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Buchner funnel and filter flask
-
Apparatus for thin-layer chromatography (TLC)
-
Melting point apparatus
-
Rotary evaporator
Procedure
Part 1: Synthesis of Diethyl 2-((4-fluorophenyl)amino)methylene)malonate (Intermediate)
-
In a round-bottom flask, combine 4-fluoroaniline (1.0 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the mixture with stirring at 130-140°C for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate will often solidify upon cooling.
-
Wash the crude solid with cold hexane to remove any unreacted starting materials. The resulting intermediate can often be used in the next step without further purification.
Part 2: Synthesis of this compound
-
Carefully add the crude intermediate from Part 1 to a round-bottom flask containing diphenyl ether.
-
Heat the mixture to 240-250°C with vigorous stirring for 30-60 minutes. This high temperature facilitates the intramolecular cyclization.[3]
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.
-
Add hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with hexane to remove residual diphenyl ether.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Characterization Data (Expected)
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | >250 (Decomposition may be observed) |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight ( g/mol ) | 179.15 |
Note: Actual yields and melting points should be determined experimentally.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
4-Fluoroaniline is toxic and should be handled with care.[4]
-
Diphenyl ether has a high boiling point and can cause severe burns. Use appropriate personal protective equipment (PPE), including heat-resistant gloves, safety goggles, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for all reagents before use.
Workflow Diagram
References
Application Notes and Protocols for the Analytical Characterization of 6-Fluoro-2,4-dihydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2,4-dihydroxyquinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. As a member of the broader quinolone class, which includes potent antibacterial agents, understanding its physicochemical properties through comprehensive analytical characterization is paramount for its development and application.[1][2] The presence of a fluorine atom can significantly influence metabolic stability, lipophilicity, and target binding affinity, making its precise characterization critical.[3]
This document provides a detailed guide to the key analytical techniques for the structural elucidation and purity assessment of this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs, such as 6-fluoro-4-hydroxy-2-methylquinoline and other fluoroquinolone derivatives, to provide representative protocols and expected data.[4]
I. Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure and connectivity of atoms within a molecule.[3] For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative. The compound can exist in tautomeric forms, which will influence the spectroscopic output.[1][3]
Table 1: Predicted NMR Spectroscopic Data for this compound (based on related compounds)
| Technique | Predicted Chemical Shifts (ppm) and Coupling Constants | Rationale and Key Features |
| ¹H NMR | Aromatic Protons: ~7.0-8.5 ppmHydroxyl Protons: ~10.0-13.0 ppm (broad signals) | The fluorine atom at the C6 position is expected to cause splitting of adjacent proton signals (H-F coupling). The electron-withdrawing nature of fluorine can lead to downfield shifts of nearby protons.[4] The hydroxyl protons are expected to be downfield and broad due to hydrogen bonding and exchange. |
| ¹³C NMR | Aromatic Carbons: ~110-160 ppmC-OH Carbon: ~160-170 ppm | The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbons of the hydroxyl groups will appear in the downfield region.[5] |
| ¹⁹F NMR | Aryl Fluoride: ~ -110 to -120 ppm | The chemical shift is highly sensitive to the electronic environment of the fluorine atom. For related 6-fluoroquinoline derivatives, signals appear in this region.[3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.[4]
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
A spectral width of -100 to -150 ppm is a reasonable starting point for aryl fluorides.[4]
-
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.[3]
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Expected m/z | Key Features |
| HRMS (ESI+) | [M+H]⁺ = 180.0455 | The molecular formula of this compound is C₉H₆FNO₂. The calculated monoisotopic mass of the protonated molecule is 180.0455. |
| MS/MS | Fragmentation of the quinoline ring | Tandem MS (MS/MS) can be used to induce fragmentation and analyze the daughter ions for further structural confirmation.[4] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]
-
Data Acquisition:
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Key Features |
| O-H Stretch | 3200-3600 (broad) | The broadness of the peak is indicative of hydrogen bonding. |
| C=C Stretch (Aromatic) | 1500-1600 | Characteristic of the quinoline ring system. |
| C-O Stretch | 1200-1300 | Associated with the hydroxyl groups. |
| C-F Stretch | 1000-1100 | Indicative of the fluorine substituent. |
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.[4]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[4]
-
II. Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in various matrices.
A. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a robust method for the analysis of quinoline derivatives.[6]
Table 4: HPLC Method Parameters for this compound
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of methanol or acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer, pH 3-4). |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm or determined by UV-Vis scan).[4] |
| Injection Volume | 10-20 µL |
Experimental Protocol: HPLC Analysis
-
Preparation of Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or the mobile phase.[6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]
-
Sample Solution: Dissolve a known amount of the sample in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Analysis:
III. Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and purity of the compound.[7][8]
Table 5: Predicted Thermal Analysis Data for this compound
| Technique | Expected Observations | Key Features |
| TGA | Decomposition at elevated temperatures. | The robust quinoline ring and fluorine substitution are expected to confer high thermal stability. The initial mass loss may correspond to the loss of water if the compound is a hydrate.[8] |
| DSC | Sharp endothermic peak. | The melting point can be determined from the peak of the endotherm. The sharpness of the peak is an indicator of purity.[7] |
Experimental Protocol: Thermal Analysis
-
TGA Methodology:
-
Place a small amount of the sample (5-10 mg) in a tared TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Record the mass loss as a function of temperature.[8]
-
-
DSC Methodology:
-
Place a small amount of the sample (2-5 mg) in an aluminum DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow relative to an empty reference pan.
-
IV. Visualized Workflows
Caption: General analytical workflow for the characterization of this compound.
Caption: Logical workflow for HPLC method development for this compound.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to fully elucidate its structure and assess its purity. While direct data may be limited, the protocols and expected results outlined in this guide, based on closely related fluoroquinolone compounds, provide a robust framework for researchers. The combination of NMR, mass spectrometry, IR spectroscopy, HPLC, and thermal analysis will ensure a comprehensive and accurate characterization of this promising molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Fluoro-2,4-dihydroxyquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-fluoro-2,4-dihydroxyquinoline and its derivatives in medicinal chemistry. This scaffold serves as a valuable starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The inclusion of a fluorine atom at the 6-position can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of these compounds.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential as both antimicrobial and anticancer agents. The primary mechanism for their antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] In cancer, these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of key signaling pathways.[3][4]
Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of various this compound derivatives against a panel of bacterial and fungal strains.
| Derivative Type | Test Organism | Activity Metric (µg/mL) |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | 4.1 |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus epidermidis | 3.1 |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Micrococcus luteus | 3.1 |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Bacillus cereus | 2.4 |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Escherichia coli | 1 |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Klebsiella pneumoniae | 1 |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Candida albicans | 25 |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Aspergillus niger | >100 |
| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans | 15.6 - 250 |
| Quinoline-based Hydroxyimidazolium Hybrids | Staphylococcus aureus | 2 - 20 |
Data sourced from multiple studies for illustrative purposes.[5][6]
Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of several this compound derivatives against a panel of human cancer cell lines.
| Derivative Type | Cancer Cell Line | Activity Metric (µM) |
| N-(2-Fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Caco-2 (Colorectal) | 42.5 |
| N-(2-Fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 10.3 |
| N-(4-Fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Caco-2 (Colorectal) | 40.2 |
| N-(4-Fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 10.8 |
| Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast) | 7.016 |
| Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast) | 7.05 |
Data sourced from multiple studies for illustrative purposes.[3][4]
Experimental Protocols
Synthesis of this compound via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines.[7][8] It involves the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization.
Materials:
-
4-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, mix 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Add the crude intermediate from the previous step to a high-boiling point solvent like diphenyl ether in a separate flask. Heat the solution to 250-260°C and maintain this temperature for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Saponification: Collect the precipitate by filtration and wash with a non-polar solvent like hexane. Suspend the solid in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours to hydrolyze the ester.
-
Acidification and Isolation: After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.[9]
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum (0.5 McFarland)
-
This compound derivative stock solution (in DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted microbial suspension to each well containing the compound dilutions.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[10]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the quinoline derivative for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Visualizations
Caption: General experimental workflow for drug discovery.
Caption: Antimicrobial mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Derivatization of 6-Fluoro-2,4-dihydroxyquinoline: A Gateway to Novel Drug Candidates
Application Notes and Protocols for Researchers in Drug Discovery
The 6-fluoro-2,4-dihydroxyquinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent biological activities, coupled with the advantageous properties conferred by the fluorine substituent, make it an attractive starting point for derivatization in the pursuit of new anticancer and antimicrobial drugs. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the molecule. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the biological evaluation of its derivatives.
Introduction to this compound in Drug Discovery
Quinoline and its derivatives have long been a cornerstone in the development of pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The 4-quinolone moiety, in particular, is a key pharmacophore in many antibacterial agents, such as the widely used fluoroquinolone antibiotics.[2] The introduction of a fluorine atom at the C-6 position has been a critical advancement, significantly enhancing the antibacterial potency and pharmacokinetic profiles of these drugs.[2][3] Beyond their antibacterial prowess, fluoroquinolone derivatives have garnered increasing attention for their potential as anticancer agents.[4][5] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest.[6]
The this compound core, which exists in tautomeric equilibrium with 6-fluoro-4-hydroxy-2(1H)-quinolone, provides multiple sites for chemical modification.[1] Derivatization at the N-1, C-3, and C-7 positions allows for the fine-tuning of biological activity and selectivity, making it a highly adaptable scaffold for structure-activity relationship (SAR) studies.
Synthetic Derivatization Strategies
The synthesis of the this compound core and its subsequent derivatization can be achieved through established synthetic routes. A common approach involves the cyclization of a substituted aniline with a malonic acid derivative.
I. Synthesis of the Core Scaffold: 6-Fluoro-4-hydroxy-2(1H)-quinolone
A versatile method for the synthesis of the 6-fluoro-4-hydroxy-2(1H)-quinolone core involves the reaction of 4-fluoroaniline with diethyl malonate, followed by a thermal cyclization.
Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heating: Heat the mixture at 120-130°C for 2 hours.
-
Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether and heat to 240-250°C for 30-60 minutes.
-
Work-up: Cool the reaction mixture and add hexane to precipitate the product.
-
Purification: Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent like ethanol to obtain the purified ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
II. Derivatization of the 6-Fluoro-4-hydroxy-2(1H)-quinolone Scaffold
The core scaffold can be further modified at several positions to generate a library of diverse compounds.
-
N-Alkylation/Arylation (N-1 Position): The nitrogen atom of the quinolone ring can be alkylated or arylated to introduce various substituents, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[1]
Protocol 2: N-Alkylation of Ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Reaction Setup: To a solution of ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80°C until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Modification at the C-3 Position: The ester group at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other derivatives. This position is crucial for the biological activity of many quinolones.
Protocol 3: Synthesis of C-3 Amide Derivatives
-
Hydrolysis: Hydrolyze the ethyl ester of the N-alkylated quinolone derivative to the corresponding carboxylic acid using a base like sodium hydroxide in an aqueous alcohol solution, followed by acidification.
-
Amide Coupling: Activate the resulting carboxylic acid with a coupling agent (e.g., HATU, HOBt) in the presence of a base (e.g., DIPEA) in a solvent like DMF.
-
Amine Addition: Add the desired amine to the activated acid and stir at room temperature until the reaction is complete.
-
Work-up and Purification: Perform an appropriate aqueous work-up and purify the final amide product by chromatography or recrystallization.
Biological Activity and Data Presentation
Derivatives of this compound are expected to exhibit a range of biological activities, primarily as anticancer and antimicrobial agents. The following tables summarize representative biological data for structurally related 6-fluoroquinolone derivatives.
Anticancer Activity Data
| Derivative Core Structure | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀, µM) | Reference |
| 6-Fluoro-4-oxo-quinoline | MCF-7 (Breast) | 2.5 | [7] |
| Ofloxacin Derivative | MDA-MB-468 (Breast) | 0.41 | [6] |
| Ofloxacin Derivative | MCF-7 (Breast) | 0.42 | [6] |
| Ofloxacin Derivative | HOP-92 (Lung) | 0.50 | [6] |
| Ciprofloxacin Derivative | A549 (Lung) | 27.71 | [8] |
| Ciprofloxacin Derivative | HepG2 (Liver) | 22.09 | [8] |
Antimicrobial Activity Data
| Derivative Core Structure | Test Organism | Activity Metric (MIC, µg/mL) | Reference |
| 1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-quinoline | Staphylococcus aureus | 4.1 | [9] |
| 1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-quinoline | Escherichia coli | 1 | [9] |
| 1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-quinoline | Klebsiella pneumoniae | 1 | [9] |
| 2-Fluoro-9-oxime ketolide-quinolone hybrid | Streptococcus pneumoniae | ≤ 0.008 | [10] |
| Quinolone-2-one derivative | MRSA | 0.75 | [8] |
| Quinolone-2-one derivative | VRE | 0.75 | [8] |
Experimental Protocols for Biological Evaluation
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Workflows and Pathways
Derivatization Workflow
Caption: Synthetic workflow for the derivatization of this compound.
Anticancer Mechanism of Action: Topoisomerase II Inhibition
Caption: Inhibition of Topoisomerase II by 6-fluoroquinolone derivatives leading to apoptosis.
Antibacterial Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of bacterial DNA gyrase by 6-fluoroquinolone derivatives.
References
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 2. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chim.it [chim.it]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoro-2,4-dihydroxyquinoline: A Versatile Precursor for the Development of Novel Anticancer Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Among these, 6-fluoro-2,4-dihydroxyquinoline emerges as a particularly promising precursor for the synthesis of novel anticancer drug candidates. The incorporation of a fluorine atom at the 6-position can significantly enhance the metabolic stability, bioavailability, and target-binding affinity of the resulting derivatives. The 2,4-dihydroxyquinoline core, which exists in tautomeric equilibrium with the 4-hydroxy-2-quinolone form, offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties to optimize anticancer efficacy and selectivity.[3][4]
Derivatives of the quinoline family have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II, induction of cell cycle arrest, and the triggering of apoptosis.[4] These compounds have demonstrated significant activity against a range of cancer cell lines, highlighting the potential of this compound as a foundational molecule for the discovery of next-generation cancer therapeutics.[5][6]
These application notes provide a comprehensive guide for the synthesis, derivatization, and biological evaluation of anticancer agents derived from this compound. Detailed experimental protocols for key assays are provided, along with a summary of representative quantitative data from closely related fluoroquinolone derivatives to guide research efforts.
Data Presentation: Anticancer Activity of Fluoroquinoline Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various fluoroquinolone derivatives against several human cancer cell lines. This data, from structurally related compounds, serves as a benchmark for the expected potency of novel agents derived from this compound.
| Derivative Class | Cancer Cell Line | IC50 (µM) |
| Ciprofloxacin Derivative | PC3 (Prostate) | 7.7 - 15.3[5] |
| Ciprofloxacin Derivative | SW480 (Colon) | 20.1 - 35.7[5] |
| Norfloxacin Derivative | PC3 (Prostate) | 2.33[7] |
| Norfloxacin Derivative | MCF-7 (Breast) | 2.27[7] |
| Norfloxacin Derivative | MDA-MB-231 (Breast) | 1.52[7] |
| Levofloxacin-Hydroxamic Acid Hybrid | A549 (Lung) | 2.1[5] |
| Levofloxacin-Hydroxamic Acid Hybrid | HepG2 (Liver) | 2.3[5] |
| Levofloxacin-Hydroxamic Acid Hybrid | MCF-7 (Breast) | 0.3[5] |
| Levofloxacin-Hydroxamic Acid Hybrid | HeLa (Cervical) | 1.1[5] |
| Quinoline-based Dihydrazone | BGC-823 (Gastric) | 7.01 - 34.32[6][8] |
| Quinoline-based Dihydrazone | BEL-7402 (Hepatoma) | 7.01 - 34.32[6][8] |
| Quinoline-based Dihydrazone | MCF-7 (Breast) | 7.01 - 34.32[6][8] |
| Quinoline-based Dihydrazone | A549 (Lung) | 7.01 - 34.32[6][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general method for the derivatization of the this compound precursor.
Materials:
-
This compound
-
Substituted benzyl halides or other alkylating/acylating agents
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other appropriate solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) in DMF (10 mL), add K₂CO₃ (2.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted benzyl halide or other electrophile (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic workflow for derivatization.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.[4][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile microplates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%. Treat the cells with various concentrations of the derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
MTT assay experimental workflow.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways
The anticancer activity of quinoline derivatives is often mediated through the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are critical regulators of these processes and are frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Many quinoline-based anticancer agents have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Inhibition of the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and division. Its inhibition by quinoline derivatives can lead to cell cycle arrest and a reduction in tumor cell proliferation.
Inhibition of the MAPK/ERK pathway.
Conclusion
This compound represents a highly versatile and valuable precursor for the development of novel anticancer agents. The synthetic and biological evaluation protocols provided in these application notes offer a robust framework for researchers to explore the therapeutic potential of its derivatives. By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying mechanisms of action, the this compound scaffold can be effectively utilized to generate a new generation of potent and selective anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Fluoro-2,4-dihydroxyquinoline in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone compounds are a significant class of synthetic antimicrobial agents with a broad spectrum of activity against various bacterial and fungal pathogens. The introduction of a fluorine atom at the C-6 position of the quinolone ring has been a critical enhancement, leading to the development of highly potent fluoroquinolone antibiotics. 6-Fluoro-2,4-dihydroxyquinoline is a fluorinated quinolone derivative that serves as a key precursor in the synthesis of more complex antimicrobial agents. While specific antimicrobial data for this compound is not extensively available in publicly accessible literature, research on its closely related derivatives provides valuable insights into its potential applications in antimicrobial research.
This document provides an overview of the antimicrobial potential of compounds structurally related to this compound, along with detailed experimental protocols for their evaluation. The data presented herein is derived from studies on substituted 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids and should be considered as a foundational guide for investigating the antimicrobial properties of this compound and its novel derivatives.
Antimicrobial Activity of a Structurally Related Fluoroquinolone Derivative
The following table summarizes the in vitro antimicrobial activity of a representative 6-fluoroquinolone derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, against a panel of standard bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of a 6-Fluoroquinolone Derivative [1]
| Microorganism | Strain | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 9144 | 4.1 |
| Staphylococcus epidermidis | ATCC 155 | 3.1 |
| Micrococcus luteus | ATCC 4698 | 3.1 |
| Bacillus cereus | ATCC 11778 | 2.4 |
| Gram-Negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 1 |
| Klebsiella pneumoniae | ATCC 31314 | 1 |
| Fungi | ||
| Candida albicans | ATCC 10231 | 25 |
| Aspergillus niger | ATCC 16404 | >100 |
Mechanism of Action
Fluoroquinolones, the class of compounds to which this compound belongs, exert their antimicrobial effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][3]
-
Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2]
-
Inhibition of Topoisomerase IV: This enzyme is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells. In Gram-positive bacteria, topoisomerase IV is the main target.[2][3]
By forming a stable complex with the enzyme and DNA, fluoroquinolones block the progression of the replication fork, leading to DNA damage and ultimately cell death.[3]
Caption: Fluoroquinolone Mechanism of Action.
Experimental Protocols
The following are detailed protocols for the synthesis of 6-fluoroquinolone precursors and the evaluation of their antimicrobial activity. These methods can be adapted for the study of this compound.
Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives[1]
A general synthetic route to 6-fluoroquinolone derivatives involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications.
-
Step 1: Synthesis of Diethyl-N-(substituted-phenyl)aminomethylene malonate:
-
Heat a mixture of 3-chloro-4-fluoroaniline and diethyl-ethoxymethylenemalonate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the product by filtration.
-
-
Step 2: Cyclization to form Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylate:
-
Add the product from Step 1 to a suitable high-boiling point solvent like diphenyl ether.
-
Heat the mixture to reflux to induce cyclization.
-
Cool the reaction mixture and add a non-polar solvent like petroleum ether to precipitate the product.
-
Filter and wash the product.
-
-
Step 3: N-Alkylation/N-Arylation:
-
React the product from Step 2 with the desired alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).
-
Monitor the reaction by TLC.
-
Work up the reaction mixture to isolate the N-substituted product.
-
-
Step 4: Nucleophilic Substitution at C-7:
-
React the N-substituted product with the desired amine (e.g., a substituted piperazine) in a suitable solvent (e.g., pyridine or dimethyl sulfoxide).
-
Heat the reaction mixture to facilitate the substitution.
-
Isolate and purify the final product.
-
-
Step 5: Hydrolysis of the Ester:
-
Hydrolyze the ester group of the product from Step 4 using acidic or basic conditions to yield the final carboxylic acid derivative.
-
Caption: Synthetic workflow for 6-fluoroquinolones.
Antimicrobial Susceptibility Testing: Agar Streak Dilution Method[1]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Media:
-
Prepare Mueller-Hinton agar for bacterial testing and Sabouraud dextrose agar for fungal testing according to the manufacturer's instructions.
-
Sterilize the media by autoclaving.
-
-
Preparation of Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Agar Plates with Compound:
-
Cool the sterile agar to 45-50 °C.
-
Add appropriate volumes of the compound stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0.78 µg/mL).
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare a control plate containing only the solvent at the highest concentration used.
-
-
Preparation of Inoculum:
-
Grow the microbial cultures in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the culture to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the microbial suspensions.
-
-
Incubation:
-
Incubate the bacterial plates at 37 °C for 24 hours.
-
Incubate the fungal plates at 28 °C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Caption: Agar streak dilution method workflow.
Conclusion
While direct antimicrobial data for this compound is limited in readily available literature, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold in the development of new antimicrobial agents. The provided data on a structurally related compound highlights the promising activity of the 6-fluoroquinolone core against a range of clinically relevant bacteria. The detailed protocols for synthesis and antimicrobial evaluation offer a solid foundation for researchers to explore the therapeutic potential of this compound and its novel analogs. Further investigation into this specific compound is warranted to fully elucidate its antimicrobial spectrum and mechanism of action.
References
Developing Novel Therapeutics from 6-Fluoro-2,4-dihydroxyquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-Fluoro-2,4-dihydroxyquinoline as a scaffold for the development of novel therapeutics. This document outlines synthetic strategies, potential biological activities, and detailed protocols for in vitro evaluation. While direct quantitative biological data for this compound is limited in publicly available literature, this guide leverages data from closely related fluoroquinolone analogs to provide a strong starting point for research and development.
Introduction to the this compound Scaffold
The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a fluorine atom at the 6-position, as in this compound, can significantly enhance its metabolic stability, binding affinity to biological targets, and overall pharmacological profile. The 2,4-dihydroxy substitution pattern offers multiple points for further chemical modification, allowing for the fine-tuning of its therapeutic properties.
Potential Therapeutic Applications
Based on the known activities of structurally similar fluoroquinolone derivatives, this compound holds promise in several therapeutic areas:
-
Anticancer Activity: Many quinoline derivatives have been investigated as anticancer agents. The planar nature of the quinoline ring allows for intercalation into DNA, and derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
-
Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1]
-
Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. For this compound, a plausible synthetic route starts from 4-fluoroaniline and a malonic ester derivative.
Experimental Protocol: Generalized Synthesis
Materials:
-
4-Fluoroaniline
-
Diethyl malonate (or a suitable derivative)
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Hexane
-
Ice
Procedure:
-
Condensation: In a round-bottom flask, mix 4-fluoroaniline (1 equivalent) and diethyl malonate (1.1 equivalents). Heat the mixture at 140-150°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization:
-
Using Polyphosphoric Acid (PPA): Add the crude product from the condensation step to preheated PPA (at approximately 120°C) and stir for 30-60 minutes.
-
Using Dowtherm A: Add the crude product to Dowtherm A and heat to 250°C for 20-30 minutes.
-
-
Work-up and Purification:
-
Carefully pour the hot reaction mixture into a beaker containing ice-water with vigorous stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral, followed by a wash with hexane.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The final product should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Biological Activity Data (of Analogs)
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activities of closely related fluoroquinolone derivatives to provide a comparative baseline for screening efforts.
Table 1: Anticancer Activity of Fluoroquinolone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | [2] |
| Norfloxacin Derivative 73 | MCF-7 (Breast) | 2.27 | [2] |
| Norfloxacin Derivative 73 | MDA-MB231 (Breast) | 1.52 | [2] |
| Ciprofloxacin-chalcone Hybrid | A549 (Lung) | 27.71 | [2] |
| Ciprofloxacin-chalcone Hybrid | HepG2 (Liver) | 22.09 | [2] |
| Levofloxacin Derivative 125 | MCF-7 (Breast) | 0.3 | [2] |
Table 2: Antimicrobial Activity of Fluoroquinolone Derivatives
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| T-3811 | Methicillin-resistant S. aureus (MRSA) | 0.025 (MIC90) | [3] |
| T-3811 | Penicillin-resistant S. pneumoniae | 0.05 (MIC90) | [3] |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | S. aureus | 4.1 | [4] |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | E. coli | 1 | [4] |
Experimental Protocols for Biological Evaluation
Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways.
Inhibition of Bacterial DNA Gyrase
Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, they stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.
Caption: Inhibition of DNA Gyrase by Fluoroquinolones.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[5] Many anticancer agents exert their effects by inhibiting this pathway, leading to apoptosis in cancer cells.
Caption: Potential Inhibition of the PI3K/Akt Pathway.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation.[6] Pro-inflammatory stimuli activate the IKK complex, which leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes. Some quinoline derivatives may inhibit this pathway, thereby exerting anti-inflammatory effects.
Caption: Potential Inhibition of the NF-κB Pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology, infectious diseases, and inflammatory conditions. The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for researchers to explore the therapeutic potential of this versatile chemical scaffold. Further investigation into the derivatization of this core structure and comprehensive screening against a wide range of biological targets are warranted to unlock its full potential in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1677-37-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biological Screening of 6-Fluoro-2,4-dihydroxyquinoline Derivatives
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The 2,4-dihydroxyquinoline scaffold is a particularly promising template for drug discovery. The strategic introduction of a fluorine atom at the C6 position can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.
These application notes provide a comprehensive framework for the biological screening of novel 6-Fluoro-2,4-dihydroxyquinoline derivatives. Detailed protocols for key in vitro assays are provided to guide researchers in evaluating the cytotoxic, antimicrobial, and enzyme-inhibitory potential of these compounds. Due to the limited availability of specific data for this exact scaffold, this document presents representative data from structurally related fluoroquinolone and dihydroxyquinoline analogs to serve as a practical guide.
Hypothesized Biological Activities
Based on the extensive research on related quinoline structures, this compound derivatives are hypothesized to exhibit several key biological activities:
-
Anticancer Activity: Many fluoroquinolone derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines.[1] Their mechanisms often involve the inhibition of essential enzymes like topoisomerase II, leading to cell cycle arrest and apoptosis.[2][3]
-
Antimicrobial Activity: The fluoroquinolone class of antibiotics is a testament to the antibacterial potential of this scaffold.[4] The primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5] Derivatives may also possess antifungal properties.[6][7]
-
Enzyme Inhibition: Beyond topoisomerases, quinoline derivatives have been shown to inhibit other key enzymes, such as tyrosinase, which is involved in melanogenesis.[8][9] This suggests a potential for these compounds in treating hyperpigmentation disorders or as targeted inhibitors for other disease-relevant enzymes.
Data Presentation: Biological Activity of Related Quinolone Derivatives
The following table summarizes quantitative data for structurally related fluoroquinolone derivatives to provide a benchmark for screening new compounds.
| Compound Class | Assay Type | Target/Cell Line | Activity Metric | Value | Reference |
| Ciprofloxacin Derivatives | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | IC50 | 4.3 µM - 60.9 µM | [1] |
| Norfloxacin Derivatives | Cytotoxicity (MTT Assay) | PC3 (Prostate Cancer) | IC50 | 2.33 µM | [1] |
| Levofloxacin-Chalcone Hybrid | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | IC50 | 0.3 µM | [1] |
| Fluoroquinolone Analogs | Topoisomerase II Inhibition | Enzyme Assay | IC50 | 51.66 µM | [2] |
| Various Quinolone Derivatives | Antibacterial (MIC) | E. coli, S. aureus | MIC | 2 µg/mL - 100 µg/mL | [10] |
| Enoxacin sesquihydrate | Tyrosinase Inhibition | Enzyme Assay | IC50 | 28 ± 4 µM | [8][9] |
| Sparfloxacin | Tyrosinase Inhibition | Enzyme Assay | IC50 | 30 ± 2.8 µM | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol assesses the ability of a compound to reduce the viability of cancer cells. The MTT assay is a colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.[11][12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[14] Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[3][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]
Protocol 3: Enzyme Inhibition Assay (Tyrosinase Inhibition)
This protocol measures the ability of a compound to inhibit the activity of an enzyme, using mushroom tyrosinase as an example.[8]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Absorbance Measurement: Immediately measure the formation of dopachrome by reading the absorbance at 450-475 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[8][9]
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.
Visualizations
Experimental Workflow for Biological Screening
Caption: Workflow for screening and development of this compound derivatives.
Plausible Signaling Pathway: Topoisomerase II Inhibition
Many quinoline-based anticancer agents function by inhibiting Topoisomerase II, an enzyme that resolves DNA tangles during replication. Inhibition traps the enzyme-DNA complex, leading to double-strand breaks and triggering apoptosis.[2][5][17]
Caption: Pathway of apoptosis induction via Topoisomerase II inhibition by quinoline derivatives.
References
- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. japsonline.com [japsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the 6-Fluoro-2,4-dihydroxyquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of the 6-fluoro-2,4-dihydroxyquinoline scaffold, a privileged core structure in medicinal chemistry. The protocols and data presented herein are designed to facilitate the exploration of this scaffold's therapeutic potential, with a focus on developing novel anticancer and antimicrobial agents.
Introduction
The this compound scaffold is a key building block for the synthesis of a diverse range of biologically active compounds. The presence of a fluorine atom at the C6 position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. The dihydroxyquinoline core offers multiple reactive sites for functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have shown promise as inhibitors of various kinases and other key cellular targets.
Synthetic Functionalization Strategies
The this compound core can be synthesized through the condensation of 4-fluoroaniline with a malonic acid derivative, followed by thermal cyclization. Once the core is obtained, it can be further functionalized at several positions. The tautomeric nature of the 2,4-dihydroxyquinoline system (existing in equilibrium with 4-hydroxy-2-quinolone and 2-hydroxy-4-quinolone forms) influences its reactivity.
Key Functionalization Reactions:
-
O-Alkylation and O-Arylation: The hydroxyl groups at the C2 and C4 positions can be selectively alkylated or arylated to introduce a variety of substituents.
-
C3-Functionalization: The nucleophilic character of the C3 position allows for reactions such as halogenation, nitration, and alkylation.
-
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of the scaffold can serve as substrates for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkynyl, and amino moieties, respectively.
-
N-Alkylation: The nitrogen atom of the quinoline ring can be alkylated to further diversify the chemical space.
Data Presentation
Table 1: Anticancer Activity of Functionalized 6-Fluoroquinoline Derivatives
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | A549 (Lung) | >100 | [1] |
| 1b | CH3 | H | H | A549 (Lung) | 5.9 | [1] |
| 1c | H | H | 4-cyclohexylphenyl | A549 (Lung) | - | [1] |
| 1d | H | H | 4-fluorobenzyl amide | A549 (Lung) | - | [1] |
| FQ-1 | - | - | - | K562 (Leukemia) | 0.005 | [2] |
| FQ-2 | - | - | - | PANC-1 (Pancreatic) | 0.11 | [2] |
| FQ-3 | - | - | - | MCF-7 (Breast) | 0.30 | [2] |
| HQ-1 | - | - | - | HCT116 (Colon) | - | [3] |
Note: Data for closely related fluoroquinoline derivatives are presented to indicate the potential of the scaffold. Specific IC50 values for derivatives of this compound may vary.
Table 2: Antimicrobial Activity of Functionalized 6-Fluoroquinoline Derivatives
| Compound ID | R-Group at C7 | Test Organism | MIC (µg/mL) | Reference |
| FQ-A | 2,5-dioxo-piperazin-1-yl | Staphylococcus aureus | 4.1 | [4] |
| FQ-A | 2,5-dioxo-piperazin-1-yl | Escherichia coli | 1 | [4] |
| FQ-A | 2,5-dioxo-piperazin-1-yl | Klebsiella pneumoniae | 1 | [4] |
| FQ-A | 2,5-dioxo-piperazin-1-yl | Candida albicans | 25 | [4] |
| FQ-B | Reduced 2,4-dimethoxyphenylamino | Staphylococcus aureus | 0.004 µM | [2] |
Note: Data for functionalized 7-substituted fluoroquinolones are provided as representative examples of the antimicrobial potential.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Conrad-Limpach synthesis.
Materials:
-
4-Fluoroaniline
-
Diethyl malonate
-
Diphenyl ether (or other high-boiling point solvent)
-
Ethanol
-
Sodium metal
Procedure:
-
Condensation: In a round-bottom flask, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol. To this solution, add 4-fluoroaniline (1.0 eq) followed by the dropwise addition of diethyl malonate (1.1 eq).
-
Heat the reaction mixture to reflux for 2 hours.
-
Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude intermediate.
-
Cyclization: Add diphenyl ether to the flask containing the crude intermediate. Heat the mixture to 250 °C and maintain this temperature for 30 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate. Collect the solid by vacuum filtration and wash with hexane to remove the diphenyl ether.
-
Purification: Recrystallize the crude product from ethanol or acetic acid to yield pure this compound.
Protocol 2: O-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add the desired alkyl halide (1.2 eq for mono-alkylation, 2.4 eq for di-alkylation) to the mixture.
-
Stir the reaction at 60 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: C3-Halogenation of a 2,4-dioxy-protected 6-Fluoroquinoline
Materials:
-
O-protected this compound
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the O-protected this compound (1.0 eq) in acetonitrile.
-
Add NBS or NCS (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C3-halogenated derivative.
Protocol 4: Suzuki Cross-Coupling of C3-Bromo-6-fluoroquinoline Derivative
Materials:
-
C3-Bromo-O-protected-6-fluoroquinoline (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (0.05 eq)
-
Triphenylphosphine (0.1 eq)
-
Potassium carbonate (3.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine the C3-bromo-6-fluoroquinoline derivative, the desired arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the 1,4-dioxane and water mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.
Caption: MAPK/ERK signaling pathway and potential points of inhibition.
Experimental Workflow
Caption: General workflow for the development of bioactive this compound derivatives.
References
- 1. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-2,4-dihydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2,4-dihydroxyquinoline.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Potential Cause: Incomplete reaction during the initial condensation of 4-fluoroaniline and diethyl malonate, or inefficient thermal cyclization of the intermediate. High temperatures during cyclization can also lead to product decomposition.
Troubleshooting Steps:
-
Optimize Condensation Reaction:
-
Ensure equimolar or a slight excess of diethyl malonate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of 4-fluoroaniline.
-
Remove ethanol as it forms to drive the reaction equilibrium towards the product.
-
-
Optimize Thermal Cyclization:
-
Use a high-boiling point inert solvent like diphenyl ether to ensure a consistent and sufficiently high reaction temperature (typically around 250 °C).
-
Carefully control the reaction time to minimize thermal decomposition of the product. Shorter reaction times at higher temperatures may be more effective.
-
Consider microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times compared to conventional heating.[1][2]
-
Expected Outcome: Improved yield of the desired this compound.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause: The most common byproducts in the synthesis of this compound via the Gould-Jacobs reaction pathway are unreacted starting materials, the intermediate condensation product, and potential side-products from the high-temperature cyclization.
Troubleshooting Steps:
-
Purification of the Intermediate: Before the high-temperature cyclization, purify the intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate, to remove unreacted 4-fluoroaniline and diethyl malonate. This can often be achieved by recrystallization.
-
Post-Cyclization Purification:
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
-
Expected Outcome: Increased purity of the final this compound product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The synthesis of this compound, typically following a Gould-Jacobs type reaction, can lead to several common byproducts. These primarily arise from incomplete reactions or side reactions during the high-temperature cyclization step. The expected byproducts are summarized in the table below.
| Byproduct Name | Chemical Structure | Origin |
| 4-Fluoroaniline | Unreacted starting material from the initial condensation step. | |
| Diethyl malonate | Unreacted starting material from the initial condensation step. | |
| Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate | ![]() | The key intermediate formed from the condensation of 4-fluoroaniline and diethyl ethoxymethylenemalonate. Its presence in the final product indicates incomplete cyclization. |
| N-(4-fluorophenyl)malonamic acid ethyl ester | Structure not readily available | A potential byproduct from the partial hydrolysis of the diethyl malonate intermediate during workup or as a side reaction. |
| Polymeric materials | Variable structures | High-temperature conditions of the cyclization can sometimes lead to the formation of polymeric or tar-like substances. |
Q2: What is the general experimental protocol for the synthesis of this compound?
The following is a generalized experimental protocol based on the Gould-Jacobs reaction, which is a common method for synthesizing 4-hydroxyquinolines.
Experimental Protocol: Gould-Jacobs Synthesis of this compound
-
Step 1: Condensation of 4-Fluoroaniline and Diethyl Malonate Derivative
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Heat the mixture with stirring to 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of 4-fluoroaniline.
-
During the reaction, ethanol is formed and can be removed by distillation to drive the reaction to completion.
-
After the reaction is complete, cool the mixture. The intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate, may solidify upon cooling and can be used in the next step with or without further purification.
-
-
Step 2: Thermal Cyclization
-
Add the crude or purified intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether in a suitable reaction vessel.
-
Heat the mixture to approximately 250 °C with vigorous stirring. Maintain this temperature for 30-60 minutes. The cyclization reaction results in the formation of ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.
-
Add a non-polar solvent like hexane or diethyl ether to dilute the diphenyl ether and aid in the precipitation.
-
Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the diphenyl ether.
-
-
Step 3: Hydrolysis and Decarboxylation
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture to reflux until the solid dissolves, indicating the hydrolysis of the ester to the corresponding carboxylic acid.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
-
Collect the carboxylic acid intermediate by filtration and wash with cold water.
-
Heat the carboxylic acid intermediate at its melting point or in a high-boiling solvent to effect decarboxylation, yielding the final product, this compound.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the initial condensation and the final cyclization steps. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediate, and product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Visualizations
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Caption: Logical relationship of product and byproduct formation in the synthesis.
References
Technical Support Center: 6-Fluoro-2,4-dihydroxyquinoline Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Fluoro-2,4-dihydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities often stem from starting materials, side reactions, or degradation. These can include unreacted 4-fluoroaniline or diethyl malonate (or other C3 synthons), cyclization byproducts, and potentially polymeric material. The presence of a fluorine atom can sometimes lead to unexpected side-reactions under harsh conditions.
Q2: What is the typical appearance of pure this compound?
A2: Pure this compound is generally a white to off-white or pale yellow powder or crystalline solid.[1] A significant deviation from this appearance, such as a dark brown or tarry consistency, indicates the presence of impurities.
Q3: What are the key safety precautions to take when handling this compound?
A3: As with any chemical, it is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
Issue 1: Low Yield After Initial Purification
Question: I am experiencing a significant loss of product during the initial purification steps. What could be the cause and how can I improve my yield?
Answer: Low yields can result from several factors, including incomplete reaction, product loss during workup and extraction, or suboptimal crystallization conditions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure your reaction has gone to completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Extraction Efficiency: this compound has polar hydroxyl groups, which may affect its solubility in common organic solvents. Ensure you are using an appropriate extraction solvent and consider performing multiple extractions to maximize recovery from the aqueous layer.
-
Recrystallization Solvent Selection: The choice of solvent is critical. If the compound is too soluble in the chosen solvent, even at low temperatures, you will have poor recovery. Conversely, if it is not soluble enough at high temperatures, you will not be able to effectively remove impurities. Experiment with different solvent systems. (See Table 2 for solvent suggestions).
-
Recover from Mother Liquor: If a substantial amount of product remains in the filtrate after crystallization, you can concentrate the mother liquor by evaporation and attempt a second crystallization to recover more product.[2]
Issue 2: Persistent Impurities Detected by Analytical Methods
Question: After purification by recrystallization, I still observe persistent impurities in my NMR or LC-MS analysis. How can I remove these?
Answer: Some impurities may have similar solubility profiles to your target compound, making them difficult to remove by recrystallization alone.
Troubleshooting Steps:
-
Column Chromatography: For stubborn impurities, silica gel column chromatography is a standard and effective purification method.[3][4] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Alternative Recrystallization Solvents: Try a different solvent or a multi-solvent system for recrystallization. Sometimes changing the solvent system can alter the solubility of the impurities relative to your product, allowing for better separation.
-
Acid-Base Extraction: The dihydroxyquinoline structure allows for exploitation of its acidic/basic properties. Dissolving the crude product in a basic aqueous solution (e.g., dilute NaOH) and washing with an organic solvent can remove non-acidic impurities. Subsequently, acidifying the aqueous layer will precipitate your purified product, which can then be collected by filtration.
Issue 3: The Purified Crystals are Colored
Question: The crystals I obtained are colored, but the pure compound should be colorless or pale yellow. How can I remove the colored impurities?
Answer: Colored impurities are often highly conjugated organic molecules and can frequently be removed using activated charcoal.
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude compound in a suitable hot solvent for recrystallization, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.[2]
-
Hot Filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. It is important to use a pre-warmed funnel to prevent premature crystallization of your product.[2]
-
Second Recrystallization: A second recrystallization after the charcoal treatment is often an effective method for improving the purity and color of the final product.[2]
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Potential Source | Suggested Removal Method |
| 4-Fluoroaniline | Unreacted starting material | Acid wash during workup; Column chromatography |
| Diethyl Malonate | Unreacted starting material | Aqueous wash during workup; Column chromatography |
| N-acylated 4-fluoroaniline | Side product | Column chromatography; Recrystallization |
| Incompletely cyclized intermediate | Incomplete reaction | Drive reaction to completion; Column chromatography |
| Polymeric byproducts | High reaction temperatures | Recrystallization from a suitable solvent; Column chromatography |
Table 2: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Good for dissolving at high temperatures, but may retain product in mother liquor. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but lower boiling point. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for recrystallization.[5] |
| Ethyl Acetate | Medium Polarity | 77 | May be a good single solvent or part of a co-solvent system. |
| Toluene | Non-polar | 111 | Can be used in a co-solvent system with a more polar solvent. |
| Water | Highly Polar | 100 | May be used as an anti-solvent with a polar organic solvent like ethanol or acetone. |
| Acetone | Polar Aprotic | 56 | Often a good solvent for initial dissolution. |
| Diethyl Ether | Non-polar | 35 | Typically used as an anti-solvent to induce precipitation.[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., Ethanol/Water, Acetonitrile/Diethyl Ether).
-
Dissolution: In a flask, add the crude this compound and the primary solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a co-solvent system, the anti-solvent can be added at this stage until the solution becomes cloudy. Then, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Loading: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing the Gould-Jacobs Reaction for Fluorinated Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using fluorinated anilines in the Gould-Jacobs reaction for the synthesis of quinolones and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction and why is it important for fluorinated compounds?
The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2] The sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate, DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.[3] Subsequent saponification and decarboxylation can then be performed to yield the final 4-hydroxyquinoline.[2] This reaction is particularly significant in medicinal chemistry for the synthesis of fluoroquinolones, a class of broad-spectrum antibiotics, where a fluorinated aniline is a key starting material.[4][5]
Q2: How do fluorine substituents on the aniline ring affect the Gould-Jacobs reaction?
Fluorine is a strongly electron-withdrawing group. Its presence on the aniline ring decreases the nucleophilicity of the amino group. This can make the initial condensation step with DEEM more sluggish compared to reactions with electron-rich anilines. Consequently, more forcing conditions, such as higher temperatures or longer reaction times, may be necessary for the reaction to proceed efficiently. The position of the fluorine atom (ortho, meta, or para) can also influence the regioselectivity of the cyclization step in asymmetrically substituted anilines.[6]
Q3: What are the typical reaction conditions for the cyclization step with fluorinated anilines?
The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[3] This is typically achieved by using a high-boiling point inert solvent or through microwave irradiation.
-
Conventional Heating: High-boiling point solvents like diphenyl ether or Dowtherm A are commonly used to achieve the necessary high temperatures for cyclization.[7]
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to significantly shorten reaction times and improve yields.[4][8] It allows for rapid and efficient heating of the reaction mixture to the required high temperatures.[4]
Q4: What are common side reactions, and how can they be minimized?
A common side reaction at high temperatures is the degradation of the starting materials or the product, often leading to the formation of tarry materials.[4] Additionally, under high pressure and temperature, decarboxylation of the 3-carboalkoxy group can occur.[4] To minimize these side reactions, it is crucial to carefully optimize the reaction temperature and time. A thorough time-temperature study is recommended to find the optimal conditions that favor product formation over degradation.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to reduce degradation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conversion of the fluorinated aniline | 1. Reduced nucleophilicity of the aniline: The electron-withdrawing fluorine atom deactivates the amino group. 2. Insufficient reaction temperature or time for condensation: The initial reaction with DEEM is not proceeding to completion. | 1. Increase reaction temperature and/or time for the initial condensation step. Monitor the reaction by TLC or LC-MS to ensure the formation of the anilidomethylenemalonate intermediate. 2. Consider using a catalyst for the condensation step , although this is not traditional for the Gould-Jacobs reaction, for highly deactivated anilines, a Lewis acid catalyst might be explored cautiously. |
| Incomplete cyclization of the intermediate | 1. Insufficient temperature: The high energy barrier for the 6-electron electrocyclization is not being overcome. 2. Short reaction time: The reaction has not been heated long enough for the cyclization to complete. | 1. Gradually increase the cyclization temperature. Temperatures around 250°C are a good starting point for conventional heating.[3] 2. Increase the reaction time. Monitor the reaction progress to find the optimal duration. 3. Switch to microwave heating. Microwave irradiation can often drive the reaction to completion more efficiently and in a shorter time.[4] |
| Formation of dark, tarry materials | 1. Decomposition at high temperatures: Prolonged heating or excessively high temperatures can lead to the degradation of starting materials and products.[4] | 1. Optimize the temperature and reaction time. Find a balance that allows for efficient cyclization without significant degradation.[4] 2. Use a high-boiling inert solvent to ensure even heating and prevent localized overheating. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. |
| Product is a viscous oil or difficult to crystallize | 1. Presence of impurities: Residual high-boiling solvent or side products can hinder crystallization. | 1. Ensure thorough removal of the high-boiling solvent under high vacuum. 2. Purify the crude product using column chromatography to remove impurities before attempting crystallization. |
| Mixture of regioisomers formed | 1. Asymmetrically substituted aniline: Cyclization can occur at two different ortho positions.[6] | 1. Carefully analyze the product mixture using techniques like NMR and HPLC to determine the isomer ratio. 2. Separation of isomers may be possible using chromatography or fractional crystallization. 3. Consider the directing effects of the substituents. The regioselectivity is influenced by both steric and electronic factors.[6] |
Data Presentation
Table 1: Conventional Heating Conditions for Gould-Jacobs Reaction with a Fluorinated Aniline
| Aniline | Condensation Conditions | Cyclization Conditions | Product | Yield | Reference |
| 3-Chloro-4-fluoroaniline | Equimolar DEEM, 145°C, 1 hr, neat | Diphenyl ether, 250°C (reflux) | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | ~80% (two steps) | [5] |
Table 2: Microwave-Assisted Gould-Jacobs Reaction Conditions (General Example)
| Aniline | Reagent | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) | Reference |
| Aniline | DEEM (3 eq.) | 250 | 20 | 12 | 1 | [4] |
| Aniline | DEEM (3 eq.) | 300 | 20 | 24 | 37 | [4] |
| Aniline | DEEM (3 eq.) | 250 | 40 | 12 | 16 | [4] |
| Aniline | DEEM (3 eq.) | 300 | 40 | 24 | 28 (degradation observed) | [4] |
| Aniline | DEEM (3 eq.) | 300 | 5 | 18 | 47 | [4] |
Note: The data in Table 2 is for unsubstituted aniline but provides a valuable reference for optimizing conditions for fluorinated analogs, which may require more forcing conditions.
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[5]
Step 1: Condensation
-
In a round-bottom flask, mix equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).
-
Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction is performed without a solvent.
-
The product of this step is 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.
Step 2: Cyclization
-
To the crude condensation product, add diphenyl ether.
-
Heat the mixture to 250°C under reflux. The cyclization reaction will occur, leading to the formation of the quinolone product as a semi-solid mass.
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Wash the resulting solid mass with acetone to remove the diphenyl ether and any unreacted starting materials. The crude product will appear as a white to pale yellow solid.
-
Recrystallize the solid product from a suitable solvent, such as DMF, to obtain the purified ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction (General Procedure)[4]
Step 1: Reaction Setup
-
In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.
Step 2: Microwave Irradiation
-
Seal the vial and place it in a microwave synthesis system.
-
Heat the mixture to the desired temperature (e.g., 250-300°C) for the specified time (e.g., 5-40 minutes). The reaction progress can be monitored by LC-MS.
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, filter the solid and wash it with a cold solvent like acetonitrile.
-
Dry the resulting solid under vacuum.
-
Analyze the product purity by HPLC-MS.
Visualizations
Caption: General reaction pathway for the Gould-Jacobs synthesis.
Caption: Troubleshooting workflow for low yields in the Gould-Jacobs reaction.
References
troubleshooting isomer formation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the formation of isomers, during key synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: In which classical quinoline syntheses is regioselectivity a primary concern?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when using unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two distinct regioisomers, which complicates purification and reduces the desired product's yield.[1][2] Similarly, the Combes synthesis using unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines, present significant challenges in controlling substituent placement on the quinoline ring.[1][3]
Q2: What are the key factors that influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is mainly governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1][4] For instance, in the Combes synthesis, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, while chloro- or fluoroanilines may favor the 4-substituted product.[4][5]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1][5]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][2]
Q3: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of isomers. How can I improve the regioselectivity?
A3: Controlling regioselectivity in the Friedländer synthesis is a common challenge.[3] Here are several strategies to try:
-
Catalyst Selection: The choice of acid or base catalyst can influence the reaction pathway. Experimenting with different catalysts, such as p-toluenesulfonic acid, iodine, or various Lewis acids, may favor one isomer over the other.[2][3][6]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively steer the reaction towards a single desired regioisomer.[2]
-
Reaction Conditions: Systematically optimizing the temperature and solvent can help identify conditions that favor the formation of one isomer. In some cases, solvent-free conditions have been shown to be effective.[2]
Q4: I am observing an unexpected isomer in my Doebner-von Miller reaction. What could be the cause?
A4: While the Doebner-von Miller synthesis typically yields 2-substituted quinolines, a reversal of regioselectivity to form 4-substituted quinolines has been observed.[7] This can happen particularly when using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[8][9] The reaction is believed to proceed through a 1,2-addition mechanism (forming a Schiff's base) followed by cyclization, rather than the more common 1,4-addition pathway.[8] Thorough characterization using NMR and mass spectrometry is crucial to confirm the structure of the unexpected product.[7]
Q5: How can I separate a mixture of quinoline isomers?
A5: Separating quinoline isomers can be challenging due to their similar physical properties. The most common and effective techniques are:
-
Column Chromatography: This is a highly effective method for separating isomers.[10][11] The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC is an excellent option.[10][11]
-
Crystallization/Recrystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective purification method.[10]
-
Distillation: For liquid quinoline derivatives that are thermally stable, vacuum distillation can be used to separate isomers with different boiling points.[12]
Troubleshooting Guides
This section provides structured guidance for addressing specific problems related to isomer formation.
Problem: Undesired Regioisomer is the Major Product in Combes Synthesis
-
Symptom: ¹H NMR or GC analysis of the crude product shows a higher percentage of the unwanted isomer.
-
Possible Causes:
-
Electronic effects of the aniline substituents favor the undesired cyclization pathway.
-
Steric hindrance from the β-diketone substituents directs the reaction to the undesired position.
-
The acid catalyst used (e.g., concentrated H₂SO₄) is not optimal for the desired selectivity.
-
-
Solutions:
-
Modify Substituents: If possible, alter the substituents. Using a bulkier group on the β-diketone can increase the formation of 2-substituted quinolines.[5]
-
Change Aniline Substituents: The electronic nature of the aniline substituent has a strong directing effect. Methoxy-substituted anilines tend to yield 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer.[5]
-
Optimize Acid Catalyst: Investigate different acid catalysts, such as polyphosphoric acid (PPA), which may alter the regiochemical outcome.[4][13]
-
Problem: Poor or Reversed Regioselectivity in Skraup/Doebner-von Miller Synthesis
-
Symptom: Formation of 4-substituted quinolines instead of the expected 2-substituted products.
-
Possible Causes:
-
The reaction mechanism is proceeding through a 1,2-addition (Schiff base formation) pathway rather than the typical 1,4-conjugate addition.[8]
-
Use of specific substrates, like γ-aryl-β,γ-unsaturated α-ketoesters, can promote this reversal.[8][9]
-
The acid catalyst (e.g., TFA) may favor the alternative pathway.[9]
-
-
Solutions:
-
Substrate Modification: Avoid substrates known to cause regiochemical reversal. Introducing a strong electron-withdrawing group on the α,β-unsaturated carbonyl compound can favor the formation of 4-substituted quinolines.[9]
-
Catalyst Screening: Test different Brønsted or Lewis acid catalysts, as the regioselectivity can be highly dependent on the acid used.[14]
-
Quantitative Data on Regioselectivity
The regiochemical outcome of quinoline synthesis is highly dependent on the chosen reactants and conditions. The following table summarizes representative data from the literature on the Friedländer synthesis.
| 2-Aminoaryl Ketone | Unsymmetrical Ketone | Catalyst | Solvent | Temp (°C) | Isomer Ratio (Linear : Angular) | Reference |
| 2'-Aminoacetophenone | 4-Cholesten-3-one | L-proline | Toluene | Reflux | >99:1 | [15] |
| 2'-Aminoacetophenone | 4-Cholesten-3-one | Pyrrolidine | Toluene | Reflux | 1:1.2 | [15] |
| 2-Aminobenzaldehyde | trans-Decalone | p-TsOH | Benzene | Reflux | 76:24 | [15] |
| 2-Aminobenzaldehyde | cis-Decalone | p-TsOH | Benzene | Reflux | <2:98 | [15] |
Table 1: Influence of Catalyst and Substrate Stereochemistry on Isomer Ratios in the Friedländer Synthesis.
Experimental Protocols
General Protocol for Analysis of Regioisomer Ratio
This protocol outlines a general method for determining the ratio of isomers formed in a quinoline synthesis reaction.
-
Reaction Workup: Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Ratio Determination: Dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., CDCl₃). Analyze the sample by ¹H NMR spectroscopy or Gas Chromatography (GC).[1] The ratio of regioisomers can be determined by integrating characteristic, well-resolved peaks corresponding to each isomer.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting isomer formation.
A troubleshooting decision tree for quinoline synthesis.
Factors influencing regioselectivity in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Fluoro-2,4-dihydroxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Fluoro-2,4-dihydroxyquinoline synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps | Expected Outcome |
| 1. Low or No Yield | Incomplete Condensation: The initial reaction between 4-fluoroaniline and diethyl malonate may not have gone to completion. | 1. Ensure anhydrous conditions, as moisture can hydrolyze the diethyl malonate. 2. Increase the reaction time for the initial condensation step. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Complete consumption of starting materials and formation of the intermediate. |
| Insufficient Cyclization Temperature: The thermal cyclization of the intermediate requires high temperatures, typically around 250°C.[1] | 1. Use a high-boiling point inert solvent such as diphenyl ether or mineral oil to achieve and maintain the required temperature.[1][2] 2. Ensure the reaction mixture is heated uniformly. | Improved conversion of the intermediate to the final product. | |
| Sub-optimal Solvent: The choice of solvent is critical for the high-temperature cyclization. | 1. Refer to the solvent comparison table below to select an appropriate high-boiling point solvent. 2. Avoid using lower-boiling point solvents which may not reach the required temperature for efficient cyclization. | Increased yield of the desired product.[2] | |
| 2. Formation of Byproducts | Side Reactions of the Intermediate: The intermediate can undergo alternative reactions at high temperatures. | 1. Control the heating rate during the cyclization step. 2. Minimize the reaction time at the highest temperature to what is necessary for cyclization. | Reduced formation of tar and other degradation products. |
| Isomer Formation: While less common in this specific synthesis compared to others, alternative cyclization pathways can lead to isomeric impurities. | 1. Maintain the recommended reaction temperature profile to favor the desired cyclization pathway. | Minimized presence of isomeric byproducts in the crude product. | |
| 3. Difficult Purification | Poor Crystallization: The product may be difficult to crystallize from the reaction mixture or purification solvent. | 1. After cooling the reaction mixture, add a non-polar solvent like diethyl ether or hexane to precipitate the product. 2. For recrystallization, screen a variety of solvents (e.g., ethanol, acetic acid, DMF/water) to find an optimal system. | Formation of a crystalline solid that is easier to filter and handle. |
| Contamination with High-Boiling Solvent: The high-boiling solvent used for cyclization can be difficult to remove completely. | 1. Thoroughly wash the filtered product with a low-boiling point solvent in which the product is insoluble (e.g., diethyl ether, petroleum ether). | Removal of residual high-boiling solvent, leading to a purer final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct route is a variation of the Conrad-Limpach synthesis. This method involves the condensation of 4-fluoroaniline with diethyl malonate to form an intermediate, which is then subjected to thermal cyclization at high temperatures to yield this compound.[1][3]
Q2: Why is a high temperature required for the cyclization step?
The cyclization step involves an intramolecular reaction that requires significant activation energy. Heating to temperatures around 250°C provides the necessary energy for the ring-closing reaction to occur at a reasonable rate.[4] The use of high-boiling inert solvents is crucial to achieve these temperatures.[1][2]
Q3: How does the fluorine substituent affect the synthesis?
The electron-withdrawing nature of the fluorine atom at the 6-position can decrease the nucleophilicity of the aniline nitrogen. This may slow down the initial condensation step with diethyl malonate, potentially requiring slightly longer reaction times or slightly higher temperatures for this initial phase compared to the synthesis of non-fluorinated analogs.
Q4: What are the key safety precautions for this synthesis?
This synthesis involves high temperatures and potentially hazardous chemicals. It is essential to:
-
Conduct the reaction in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and heat-resistant gloves.
-
Handle 4-fluoroaniline with care as it is toxic.
-
Be cautious when working with high-boiling point solvents at elevated temperatures to avoid severe burns.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method to monitor the progress of both the initial condensation and the subsequent cyclization. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Data Presentation
Table 1: Comparison of High-Boiling Point Solvents for Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Reported Yield (for a similar 4-hydroxyquinolone)[2] | Notes |
| Ethyl benzoate | 212 | 34% | Inexpensive, but may not provide the optimal temperature. |
| Propyl benzoate | 231 | 65% | Good alternative with a higher boiling point. |
| Isobutyl benzoate | 243 | 66% | Higher boiling point leading to better yields. |
| Diphenyl ether | 259 | - | A common solvent for this type of reaction.[3] |
| Dowtherm A | 257 | 65% | A eutectic mixture of diphenyl ether and biphenyl, liquid at room temperature. |
| Mineral Oil | >300 | Up to 95% (in some cases)[1] | Inexpensive and effective, but can be difficult to remove during workup.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Step 1: Condensation of 4-Fluoroaniline with Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoroaniline (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the mixture with stirring to 140-150°C for 2-3 hours. The reaction progress should be monitored by TLC until the 4-fluoroaniline is consumed.
-
Allow the reaction mixture to cool to room temperature. The resulting intermediate, diethyl (4-fluoroanilino)malonate, can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
To the flask containing the crude intermediate, add a high-boiling point inert solvent such as diphenyl ether or mineral oil (approximately 5-10 mL per gram of starting aniline).
-
Heat the mixture with vigorous stirring to 250°C. Maintain this temperature for 30-60 minutes.
-
Monitor the completion of the cyclization by TLC.
-
Once the reaction is complete, allow the mixture to cool to below 100°C.
-
Carefully add a sufficient amount of diethyl ether or hexane to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it thoroughly with diethyl ether to remove the high-boiling point solvent.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of 6-Fluoro-2,4-dihydroxyquinoline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Fluoro-2,4-dihydroxyquinoline via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I've dissolved my this compound and cooled the solution, but no crystals have appeared. What should I do?
Answer: The absence of crystal formation is a common issue that can stem from several factors.[1]
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at lower temperatures.[1]
-
Presence of Impurities: Some impurities can inhibit the nucleation and growth of crystals.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent. Once the solution becomes slightly cloudy (the saturation point), allow it to cool slowly again.[3]
-
Solvent System Modification: If the compound is too soluble, consider adding a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise until the solution becomes turbid, then gently heat until it clears before cooling.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: My compound is separating as an oil, not as solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid.[4] This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[4]
Troubleshooting Steps:
-
Adjust the Temperature: Reheat the solution to re-dissolve the oil.[1] Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[1]
-
Modify the Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.[1] This can sometimes prevent premature precipitation at a higher temperature.
-
Reduce Concentration: Add more of the primary solvent to the solution to decrease the concentration before attempting to recrystallize again.[1]
-
Issue 3: The Recrystallization Yield is Very Low
-
Question: I have successfully grown crystals, but my final yield is disappointingly low. How can I improve it?
Answer: A low yield can result from several procedural missteps.
-
Using too much solvent.[2]
-
Premature crystallization during hot filtration.
-
Incomplete cooling of the solution before filtration.
-
Washing the collected crystals with a solvent that is not ice-cold.[2]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]
-
Cool Thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of the product before filtering.[2]
-
Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[1][4]
-
Issue 4: The Purified Crystals are Colored
-
Question: The resulting crystals have a color, but the pure compound is expected to be a white powder. How can I remove the colored impurities?
Answer: Colored impurities can often be removed using activated charcoal.[4]
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the charcoal's surface.[4]
-
Hot Filtration: Perform a hot filtration to remove the charcoal. Be aware that some of your product may also be adsorbed by the charcoal, potentially reducing the yield slightly.[4]
-
Second Recrystallization: In some cases, a second recrystallization may be necessary to achieve the desired level of purity and color.[4]
-
Data Presentation: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Compound Class Suitability | Notes |
| Ethanol | Fluoroquinolones, Quinolines | A versatile and commonly used solvent.[5][6] |
| Methanol | Fluoroquinolones, Quinolines | Similar to ethanol, effective for many related compounds.[5][6] |
| Isopropyl Alcohol | Fluoroquinolones | Another good option for polar compounds.[5] |
| Dimethylformamide (DMF) | Fluoroquinolones | A high-boiling point solvent, useful for less soluble compounds.[5] |
| Acetonitrile | Fluoroquinolones | Can be used alone or in mixtures.[5] |
| Ethanol/Water Mixture | Quinolines | The addition of water can decrease solubility and improve yield.[4][7] |
| n-Hexane/Acetone | General Organics | A common mixed-solvent system for compounds with intermediate polarity.[6] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound. The choice of solvent should be determined through preliminary solubility tests.
-
Solvent Selection:
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Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of a different potential solvent to each tube.
-
A suitable solvent will dissolve the compound when heated but not at room temperature.
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the selected recrystallization solvent.
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Heat the mixture on a hot plate, adding small portions of the solvent until the compound just dissolves.[2]
-
-
Decolorization (if necessary):
-
Hot Filtration (if necessary):
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.[4]
-
-
Crystallization:
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
-
Drying:
-
Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven can be used.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2009136408A1 - Synergistic pharmaceutical cocrystals - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
dealing with poor solubility of 6-Fluoro-2,4-dihydroxyquinoline
Welcome to the technical support center for 6-Fluoro-2,4-dihydroxyquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility?
A1: The limited aqueous solubility of many substituted quinoline derivatives, including this compound, can be attributed to their molecular structure. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic. Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to solvate individual molecules, thus restricting solubility. The presence and nature of substituents on the quinoline ring also play a significant role; lipophilic groups can further decrease water solubility.[1]
Q2: What are the initial steps to address the poor solubility of my this compound compound?
A2: The first and most crucial step is to characterize the pH-dependent solubility of your compound.[2] Since quinolines are typically weak bases, their solubility is highly dependent on pH.[1][2] In more acidic conditions (lower pH), the nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt.[1][2] By determining the pH-solubility profile, you can ascertain whether simple pH adjustments or buffering can be a viable strategy for your experiments.[2]
Q3: What are the most common strategies for enhancing the solubility of quinoline derivatives like this compound?
A3: Several effective methods can be employed to improve the solubility of substituted quinolines. These can be broadly classified as physical and chemical modifications.[1] Common approaches include:
-
pH Adjustment: As quinolines are generally weak bases, lowering the pH of the solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.[1]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can decrease the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1]
-
Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can significantly enhance its aqueous solubility and dissolution rate.[1]
-
Solid Dispersion: Dispersing the quinoline compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1][3]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1]
Troubleshooting Guide
Issue: Precipitation of this compound in aqueous buffer.
This is a common issue encountered during the preparation of stock solutions or in biological assays. The following troubleshooting steps and workflow can help address this problem.
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is kept to a minimum, ideally ≤1%, to reduce its impact on the biological system and solubility. If precipitation persists, you may need to decrease it further.[2]
-
Adjust Buffer pH: Since this compound is a weak base, lowering the pH of your aqueous buffer may enhance solubility by promoting the formation of the protonated, more soluble form.[2] It is advisable to conduct small-scale tests to identify a pH where the compound remains in solution without compromising the integrity of the assay.[2]
-
Insufficient pH change: Make sure the pH of the solution is at least 1-2 units below the pKa of your quinoline compound to achieve adequate protonation. Use a calibrated pH meter for verification.[1]
-
Buffering capacity: The buffer you are using may not have sufficient capacity to maintain the desired pH after the addition of the quinoline compound. Consider increasing the buffer concentration.[1]
-
Common ion effect: If you have formed a salt of your quinoline, the presence of a common ion in the buffer could inhibit its solubility. Try using a buffer with a different counter-ion.[1]
Experimental Workflow for Solubility Enhancement
Caption: A workflow for enhancing the solubility of this compound.
Data Presentation
Table 1: Physicochemical Properties of a Related Quinolone Derivative
| Property | 6-Fluoro-4-hydroxy-2-methylquinoline |
| Molecular Formula | C₁₀H₈FNO[4] |
| Molecular Weight | 177.18 g/mol [4] |
| Appearance | White to Almost White Powder to Crystal[5][6] |
| Melting Point | 273-277 °C[4][5] |
| Solubility | No information available[5] |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
This protocol outlines the steps for determining the pH-dependent solubility of this compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Calibrated pH meter
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare saturated solutions of this compound in each buffer.
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature with continuous agitation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure its pH.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or a calibrated HPLC method).
-
Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Co-solvent Solubility Enhancement
This protocol describes how to use co-solvents to improve the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer (at a pH where the compound has some, albeit low, solubility)
-
Water-miscible organic co-solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol (PEG))
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., 10 mM in DMSO).
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add a small, fixed volume of the compound's stock solution to each of the co-solvent/buffer mixtures.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).
-
Determine the highest concentration of the compound that remains in solution for each co-solvent percentage.
Logical Relationship for Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting the poor solubility of quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-氟-4-羟基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
Catalyst Selection for Efficient Quinoline Synthesis: A Technical Support Center
Welcome to the technical support center for catalyst selection in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My quinoline synthesis reaction is suffering from low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in quinoline synthesis can stem from several factors, including suboptimal catalyst choice, poor substrate reactivity, or inadequate reaction conditions.
Troubleshooting Steps:
-
Catalyst Choice and Activity: Ensure your catalyst is active. For heterogeneous catalysts, consider potential leaching of the active metal, which can reduce activity.[1] If using a palladium catalyst, confirm that any associated ligands are active and in the correct ratio.[2] For Friedländer synthesis, a variety of catalysts can be employed, including acids (p-toluenesulfonic acid, H₂SO₄), bases (KOH, NaOH), transition-metal catalysts, and nanocatalysts.[1][3]
-
Substrate Reactivity: The electronic properties of your starting materials can significantly impact the reaction. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, necessitating harsher conditions or a more potent catalyst.[1][4]
-
Reaction Conditions:
-
Temperature: Many quinoline syntheses require heating. However, excessive temperatures can lead to decomposition and tar formation, a common issue in the Skraup synthesis.[1][4] It is crucial to optimize the temperature by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).[1]
-
Solvent: The choice of solvent is critical. For instance, in the Friedländer synthesis, polar aprotic solvents like chlorobenzene or dichloromethane (DCM) are often used under acidic conditions, while non-polar solvents like toluene may be preferred for base-mediated reactions.[5] Some modern approaches even utilize water as a green solvent or employ solvent-free conditions, which can simplify purification.[6][7]
-
Atmosphere: For reactions sensitive to air, such as those involving certain transition-metal catalysts, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Q2: I am observing significant side product formation, particularly aldol condensation of my ketone starting material in the Friedländer synthesis. How can I minimize this?
A2: Self-condensation of the ketone is a frequent side reaction in the Friedländer synthesis, especially under basic conditions.[8]
Strategies to Minimize Aldol Condensation:
-
Catalyst Selection:
-
Acidic Catalysis: Switching to an acidic catalyst (e.g., p-TsOH, TFA) can often suppress base-catalyzed aldol condensation.[8]
-
-
Reactant Modification:
-
Reaction Setup:
-
Pre-formation of Enolate: Pre-forming the enolate with a strong base before adding the 2-aminoaryl carbonyl compound can favor the desired reaction pathway.[8]
-
Slow Addition: A slow, controlled addition of the carbonyl compound to the reaction mixture can help maintain a low concentration, thus minimizing self-condensation.[8]
-
Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?
A3: The decision between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your experiment, such as scale, desired selectivity, and environmental considerations.[1]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants.[9] | Different phase from reactants (typically solid in liquid/gas).[9] |
| Selectivity | Often higher due to well-defined active sites.[9][10] | Can have various active sites, potentially leading to lower selectivity.[9] |
| Reaction Conditions | Generally milder temperatures and pressures.[9][10] | May require higher temperatures and pressures.[9] |
| Catalyst Separation | Difficult and can be expensive.[9][10] | Easy separation by filtration, allowing for recycling.[9][10] |
| Recycling | Often difficult and expensive.[10] | More straightforward and cost-effective.[9] |
| Ideal Use Case | Small-scale synthesis where high selectivity is paramount. | Larger-scale, industrial, and green chemistry applications.[1] |
Nanocatalysts represent a promising and evolving area, offering high surface area and reactivity, which can lead to improved yields and milder reaction conditions.[1][11]
Q4: My Skraup synthesis is extremely exothermic and difficult to control. What measures can I take to moderate the reaction?
A4: The Skraup synthesis is notoriously vigorous and exothermic.[8] Proper control is essential for both safety and yield.
Methods to Control the Skraup Synthesis:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[4][8] Boric acid can also be used as a moderator.[8]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[8]
-
Efficient Stirring: Good agitation is crucial to dissipate heat and prevent the formation of localized hotspots that can lead to uncontrolled reactions and tar formation.[8]
-
Alternative Oxidizing Agents: While nitrobenzene is traditionally used, arsenic acid is known to result in a less violent reaction.[12] Iodine can also be employed as a milder alternative.[4]
Q5: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I improve regioselectivity?
A5: Regioselectivity in the Combes synthesis is governed by both steric and electronic effects of the substituents on the aniline and the β-diketone.[8]
Controlling Regioselectivity:
-
Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[8]
-
Electronic Effects: The electronic nature of the substituents on the aniline (electron-donating vs. electron-withdrawing) can direct the cyclization to a specific ortho position.[8] For example, methoxy-substituted anilines often favor the formation of 2-substituted quinolines.[8]
-
Catalyst Choice: The selection of the acid catalyst can influence the regiochemical outcome. Comparing catalysts like sulfuric acid versus polyphosphoric acid may reveal differences in selectivity.[8]
Quantitative Data on Catalyst Performance
The following tables summarize the performance of various catalysts in quinoline synthesis, providing a comparative overview of their efficacy under different conditions. Yields are highly dependent on the specific substrates and reaction conditions used.[1]
Table 1: Performance of Various Catalysts in Friedländer Quinoline Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| g-C₃N₄-(CH₂)₃-SO₃H (10 wt%) | 2-Aminoaryl ketone, Acetyl acetone | Solvent-free | 100 | 4 h | 97 | [13] |
| Chitosan-SO₃H | 2-Aminoaryl ketones, Various carbonyls | Reflux | - | Short | Very Good | [14] |
| [bmim]HSO₄ | 2-Aminoaryl ketones, Carbonyls | Solvent-free | - | Short | High | [14] |
| Nafion NR50 | 2-Aminoaryl ketones, α-Methylene carbonyls | Ethanol (Microwave) | - | - | - | [15] |
| No Catalyst | 2-Aminobenzaldehyde, Ketones/Malononitrile | Water | 70 | 3 h | up to 97 | [6] |
Table 2: Performance of Nanocatalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fe₃O₄@urea/HITh-SO₃H MNPs (10 mg) | - | Solvent-free | 80 | - | High | [16] |
| ZnO NPs | MCR | Solvent-free | 100 | - | 20-95 | [16] |
| Fe₃O₄@SiO₂/isoniazid/Cu(II) | - | - | - | - | - | [16] |
| IRMOF-3/PSTA/Cu (10 mg) | Domino Reaction | CH₃CN | 80 | - | 85-96 | [16] |
| CoFe₂O₄@SiO₂@Co(III) salen complex (10 mg) | Friedländer | Water | 80 | 15 min | 85-96 | [17] |
Experimental Protocols
Protocol 1: General Procedure for Friedländer Synthesis using a Heterogeneous Catalyst
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the carbonyl compound with an α-methylene group (1.2 mmol), and the heterogeneous catalyst (e.g., 10 wt% g-C₃N₄-(CH₂)₃-SO₃H).[13]
-
Reaction Execution: Heat the mixture with stirring. The optimal temperature can range from 80-120°C.[1] For the g-C₃N₄-(CH₂)₃-SO₃H catalyst, a temperature of 100°C for 4 hours under solvent-free conditions is reported to be effective.[13]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[18]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
If the catalyst is magnetic, it can be separated using an external magnet.[18] Otherwise, the catalyst can be removed by filtration.[18]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.[18]
-
Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[18]
Protocol 2: Microwave-Assisted Skraup Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields in the Skraup reaction, offering a greener alternative to classical methods.[4]
-
Reaction Mixture: In a microwave-safe reaction vessel, carefully combine the substituted aniline, glycerol, an oxidizing agent (e.g., nitrobenzene), and ferrous sulfate (moderator). Slowly add concentrated sulfuric acid with cooling.
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a set temperature and time. These parameters will need to be optimized for the specific substrates used.
-
Work-up and Purification: After cooling, the work-up procedure would be similar to the classical method, involving neutralization, extraction, and purification, but often with a less tarry mixture.
Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst for quinoline synthesis.
Caption: A decision-making diagram for troubleshooting low yields in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: 6-Fluoro-2,4-dihydroxyquinoline Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up production of 6-Fluoro-2,4-dihydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound, and which is most suitable for scale-up?
A1: The most prevalent methods for synthesizing the 4-hydroxyquinoline core structure are the Conrad-Limpach and Gould-Jacobs reactions.[1][2]
-
Conrad-Limpach Synthesis: This method involves the condensation of an aniline (in this case, 4-fluoroaniline) with a β-ketoester, followed by a high-temperature thermal cyclization.[1][3][4] It is often preferred for its potential for high yields when optimized.[5][6]
-
Gould-Jacobs Reaction: This route uses an aniline and diethyl ethoxymethylenemalonate, also proceeding through a thermal cyclization step.[5][7][8] It is a robust method for accessing 4-hydroxyquinoline derivatives.[2]
For industrial-scale production, the choice between these methods depends on factors like raw material cost, reaction robustness, and the impurity profile of the crude product. Both require high temperatures (typically around 250 °C), which is a key challenge for scale-up.[1][5]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up the synthesis include:
-
Thermal Management: The cyclization step in both Conrad-Limpach and Gould-Jacobs syntheses is highly endothermic and requires very high temperatures (e.g., ~250 °C), which can be difficult and hazardous to manage in large reactors.[1][5][9] This can also lead to product decomposition.[10]
-
Impurity Profile and Purification: Impurities that are minor at the lab scale can become significant at the manufacturing scale. The polar nature of the dihydroxyquinoline product makes it challenging to purify via traditional column chromatography, often necessitating robust crystallization protocols.[11][12][13]
-
Regioselectivity and Isomer Control: When using substituted anilines, cyclization can occur at two different positions, leading to a mixture of regioisomers that can be difficult to separate.[10][14][15] Reaction conditions, particularly temperature, can influence the ratio of these isomers.[9]
-
Byproduct Formation: Harsh reaction conditions, especially high temperatures and strong acids, can lead to the formation of tar and polymeric materials, which complicates purification and reduces yield.[16]
Q3: How does the fluorine substituent impact the synthesis?
A3: The fluorine atom at the 6-position is an electron-withdrawing group. This can influence the reactivity of the aniline starting material and the stability of reaction intermediates. While it generally enhances the biological activity of the final compound, it can affect the regioselectivity of the cyclization step.[14][17] Careful optimization of reaction conditions is necessary to control the formation of potential isomers.[17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
|---|---|---|
| Incomplete Cyclization | The thermal cyclization step is critical and requires high temperatures, often around 250 °C.[1][9] Ensure the reaction reaches and maintains the target temperature. Using a high-boiling point inert solvent like Dowtherm A or mineral oil can significantly improve yields compared to solvent-free conditions.[5][6][9] | Complete consumption of the intermediate and increased product formation. |
| Poor Quality Reagents | Ensure starting materials, particularly the 4-fluoroaniline and the malonic acid or β-ketoester derivative, are of high purity and anhydrous. Water can interfere with the reaction.[18] | Reduced side reactions and improved conversion to the desired product. |
| Suboptimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials or intermediates are still present, consider extending the reaction time at the target temperature.[18] | Drive the reaction to completion and maximize yield. |
Issue 2: Formation of a Significant Amount of Isomeric Byproducts | Potential Cause | Troubleshooting Step | Expected Outcome | | Lack of Regiocontrol | The cyclization of 4-fluoroaniline can potentially yield both the desired 6-fluoro isomer and the 8-fluoro isomer. The reaction temperature can influence this product distribution.[9] | An optimized temperature profile that favors the formation of the desired this compound. | | Steric and Electronic Effects | The substitution pattern on the aniline ring directs the cyclization. While the electronics of the fluorine atom play a role, steric hindrance at the ortho positions can also influence the outcome. A systematic study of reaction conditions (catalyst, solvent, temperature) may be needed to maximize regioselectivity.[10] | Increased ratio of the desired isomer, simplifying purification. |
Issue 3: Difficulty in Product Purification | Potential Cause | Troubleshooting Step | Expected Outcome | | Presence of Tarry Byproducts | Tar formation is common in high-temperature quinoline syntheses.[16] After the reaction, a common workup involves careful quenching and then purification. Steam distillation can sometimes be used to separate the product from non-volatile tars.[16] | Removal of polymeric impurities, leading to a cleaner crude product for further purification. | | Product is Highly Polar | Due to the two hydroxyl groups, the product is polar and may not be suitable for standard silica gel chromatography, especially at scale.[11][12] Develop a robust crystallization/recrystallization protocol. Screen various solvents to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[19] | Isolation of high-purity this compound as a crystalline solid. | | Co-precipitation of Impurities | If impurities have similar solubility to the product, a multi-step purification may be necessary. For example, an initial acid-base extraction to remove neutral or acidic/basic impurities, followed by crystallization.[20] For particularly difficult separations, preparative HPLC or Supercritical Fluid Chromatography (SFC) could be explored.[11][21] | Enhanced purity of the final product, meeting specifications for downstream applications. |
Data Presentation
Table 1: Comparison of Common Synthesis Routes for 4-Hydroxyquinolines
| Method | Typical Reactants | Key Reaction Conditions | General Yield Range | Advantages | Scale-Up Challenges |
|---|---|---|---|---|---|
| Conrad-Limpach | Aniline + β-ketoester[1] | High-temperature (200-280 °C) thermal cyclization in a high-boiling solvent (e.g., Dowtherm A).[6] | 50-95%[5][6] | Good yields, well-established.[3] | Requires very high temperatures, potential for isomer formation.[1] |
| Gould-Jacobs | Aniline + Diethyl ethoxymethylenemalonate[8] | Thermal cyclization, often >250 °C.[10] Microwave irradiation can be used to improve yields and reduce time.[22][23] | 40-90%[22] | Access to 3-carboxy-4-hydroxyquinolines.[7][8] | High temperatures can lead to decomposition; potential for regioisomers.[10] |
Table 2: Effect of Solvent on Yield in Conrad-Limpach Synthesis of a 4-Hydroxyquinolone (Data adapted from a study on 2-methyl-6-nitro-4-quinolone)[6]
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Methyl benzoate | 199 | 34 |
| Isobutyl benzoate | 243 | 65 |
| 2-Nitrotoluene | 222 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 54 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-butylphenol | 265 | 65 |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
This protocol is a general procedure adapted from the Gould-Jacobs reaction and should be optimized for the specific substrate and scale.[5][8]
-
Step 1: Condensation: In a reaction vessel equipped with a mechanical stirrer and a condenser, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 100-120 °C for 1-2 hours. Monitor the consumption of 4-fluoroaniline by TLC or HPLC. The intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate, may solidify upon cooling.
-
Step 2: Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or mineral oil. Heat the mixture to approximately 250 °C with vigorous stirring. The high temperature facilitates the intramolecular cyclization. Maintain this temperature for 30-60 minutes.
-
Step 3: Saponification & Work-up: Cool the reaction mixture to below 100 °C and carefully add a solution of sodium hydroxide (e.g., 10% aqueous solution) to hydrolyze the ethyl ester. Heat the mixture at reflux for 1-2 hours until the hydrolysis is complete. Cool the mixture and dilute with water. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. The 6-fluoro-4-hydroxyquinoline-3-carboxylic acid product will precipitate.
-
Step 4: Purification: Collect the solid product by filtration, wash with cold water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove non-polar impurities. The product can be further purified by recrystallization.
Protocol 2: Decarboxylation to 6-Fluoro-4-hydroxyquinoline
Note: This step is only necessary if the 3-carboxy group is not desired. It is not directly applicable for producing this compound but is a common subsequent step in quinoline synthesis.
-
Procedure: The purified 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is heated in a high-boiling point solvent (like diphenyl ether) or neat at a temperature above its melting point until carbon dioxide evolution ceases.[8] The reaction progress should be monitored by TLC or HPLC.
-
Purification: The resulting crude 6-fluoro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent.
Visualizations
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. synarchive.com [synarchive.com]
- 4. jptcp.com [jptcp.com]
- 5. mdpi.com [mdpi.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. labex.hu [labex.hu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. chem.rochester.edu [chem.rochester.edu]
- 20. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ablelab.eu [ablelab.eu]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom to the quinolone core marked a pivotal moment in the development of this critical class of antibiotics. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated quinolones, supported by experimental data, detailed protocols, and visual representations of their mechanism of action and experimental workflows.
Enhanced Antibacterial Potency: The Impact of Fluorination
The addition of a fluorine atom at the C-6 position of the quinolone structure is a key determinant of their enhanced antibacterial activity.[1][2] This modification significantly increases the potency of the compound against a broad spectrum of both Gram-positive and Gram-negative bacteria.[3][4] The fluorine atom enhances the drug's ability to penetrate the bacterial cell wall and increases its inhibitory effect on the target enzymes, DNA gyrase and topoisomerase IV.[1]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative non-fluorinated and fluorinated quinolones against common bacterial pathogens, demonstrating the profound impact of fluorination on antibacterial potency. Lower MIC values indicate greater antibacterial activity.
| Antibiotic | Class | Target Organism | MIC (µg/mL) |
| Nalidixic Acid | Non-fluorinated | Escherichia coli | 4 - >512 |
| Staphylococcus aureus | 64 - 512[3] | ||
| Norfloxacin | Fluorinated | Escherichia coli | 0.03 - 16[1] |
| Staphylococcus aureus | 2.0 - 64[3] | ||
| Ciprofloxacin | Fluorinated | Escherichia coli | 0.008 - 4[1] |
| Staphylococcus aureus | 0.5 - 16[3] |
Note: MIC values can vary between studies and bacterial strains. The data presented is a representative range from published literature.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[1]
In Gram-negative bacteria, the primary target for many quinolones is DNA gyrase, while in Gram-positive bacteria, topoisomerase IV is often the more sensitive target.[1] The presence of a fluorine atom enhances the binding affinity of the quinolone to these target enzymes.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of quinolones.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinolone stock solutions
-
Sterile pipette tips and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Quinolone Dilutions:
-
Perform serial two-fold dilutions of the quinolone stock solutions in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
-
Controls:
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the quinolone at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.
-
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)
-
Quinolone solutions
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed DNA, ATP, and the quinolone at various concentrations.
-
-
Enzyme Addition:
-
Add a defined amount of DNA gyrase to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing an indication of its cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Cell culture medium
-
Quinolone solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the medium and add fresh medium containing various concentrations of the quinolone. Include a vehicle control (medium with the solvent used to dissolve the quinolone).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
-
Incubation with MTT:
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The CC50 value (the concentration of the compound that causes 50% cell death) can be calculated.
-
Conclusion
The fluorination of the quinolone core represents a significant advancement in antibacterial drug design, leading to a substantial increase in potency and a broader spectrum of activity. The data and experimental protocols provided in this guide offer a framework for the comparative evaluation of fluorinated and non-fluorinated quinolones, aiding researchers in the development of new and more effective antibacterial agents.
References
- 1. In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships among ciprofloxacin, gatifloxacin, levofloxacin, and norfloxacin MICs for fluoroquinolone-resistant Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smj.org.sa [smj.org.sa]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 6-Fluoro-Substituted Quinolinones
A comprehensive analysis of 6-fluoro-substituted quinolinones reveals a fascinating duality in their biological activity, demonstrating potent efficacy as both antibacterial and anticancer agents. The strategic placement of a fluorine atom at the C-6 position of the quinolone core is a cornerstone of their activity, significantly enhancing their therapeutic potential. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to illuminate the chemical nuances that govern their dual therapeutic actions.
The quinolone scaffold, particularly when substituted with fluorine at the 6th position, has given rise to a clinically significant class of molecules. This substitution pattern is crucial for both their ability to combat bacterial infections and their potential to fight cancer. The core mechanism for both activities often involves the inhibition of type II topoisomerases, which are essential enzymes for DNA replication and repair. In bacteria, the primary targets are DNA gyrase and topoisomerase IV, while in cancer cells, the target is human topoisomerase II.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of 6-fluoro-substituted quinolinones is profoundly influenced by the nature of substituents at various positions on the quinolone ring. The 6-fluoro group itself enhances bacterial cell wall penetration and increases the inhibition of DNA gyrase.[1] Modifications at the N-1, C-7, and C-8 positions are particularly critical in modulating the spectrum and potency of these compounds.
A cyclopropyl group at the N-1 position is often associated with potent broad-spectrum antibacterial activity. The substituent at the C-7 position plays a pivotal role in determining the antibacterial spectrum. For instance, a piperazine ring at C-7 generally confers excellent activity against Gram-negative bacteria, while bulkier substituents or the introduction of a basic amine can enhance activity against Gram-positive organisms.
| Compound ID | N-1 Substituent | C-7 Substituent | Target Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Cyclopropyl | Piperazin-1-yl | Escherichia coli | 0.008 - 0.25 | [2] |
| Pseudomonas aeruginosa | 0.06 - 4 | [2] | |||
| Staphylococcus aureus | 0.12 - 2 | [2] | |||
| Norfloxacin | Ethyl | Piperazin-1-yl | Escherichia coli | 0.03 - 0.5 | [3] |
| Pseudomonas aeruginosa | 0.25 - 8 | [2] | |||
| Staphylococcus aureus | 0.12 - 8 | [3] | |||
| Levofloxacin | (S)-(-)-CH(CH₃)CH₂- | 4-Methylpiperazin-1-yl | Streptococcus pneumoniae | 0.5 - 2 | [4] |
| Escherichia coli | 0.015 - 0.12 | [4] | |||
| Moxifloxacin | Cyclopropyl | 7-((1S,6S)-2,8-diazabicyclo[4.3.0]nonan-8-yl) | Streptococcus pneumoniae | 0.12 - 0.25 | [2] |
| Staphylococcus aureus (MRSA) | 0.049 | [2] |
Comparative Analysis of Anticancer Activity
The anticancer properties of 6-fluoro-substituted quinolinones are also intricately linked to their chemical structure. While the 6-fluoro group remains important, modifications at the N-1 and C-7 positions, as well as the C-3 carboxylic acid, are critical for potent cytotoxic activity against cancer cells. The primary mechanism of action is the inhibition of human topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.
Substitutions with aromatic or heteroaromatic rings at the N-1 position have been shown to enhance anticancer activity. Furthermore, modifications at the C-7 position with various heterocyclic moieties can significantly impact cytotoxicity. Some studies have also explored the replacement or modification of the C-3 carboxylic acid group to enhance anticancer efficacy.
| Compound ID | N-1 Substituent | C-7 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 73 | Ethyl (Norfloxacin-based) | Varied heterocyclic | PC3 (Prostate) | 2.33 | [5] |
| MCF-7 (Breast) | 2.27 | [5] | |||
| MDA-MB-231 (Breast) | 1.52 | [5] | |||
| Derivative 74 | Ethyl (Norfloxacin-based) | Varied heterocyclic | DU145 (Prostate) | 1.56 | [5] |
| Derivative 77 | Cyclopropyl (Ciprofloxacin-based) | Chalcone derivative | HCT-116 (Colon) | 2.53 | [5] |
| Leukaemia-SR | 0.73 | [5] | |||
| Derivative 84 | Cyclopropyl (Ciprofloxacin-based) | Chalcone derivative | HCT-116 (Colon) | 2.01 | [5] |
| Leukaemia-SR | 0.63 | [5] | |||
| Compound 125 | (S)-(-)-CH(CH₃)CH₂- (Levofloxacin-based) | Hybrid with another scaffold | MCF-7 (Breast) | 0.3 | [5] |
| A549 (Lung) | 2.1 | [5] | |||
| HeLa (Cervical) | 1.1 | [5] |
Signaling Pathways and Mechanism of Action
The dual therapeutic activities of 6-fluoro-substituted quinolinones stem from their ability to target and inhibit type II topoisomerases. This inhibition disrupts the normal process of DNA replication, transcription, and repair, leading to different outcomes in bacterial and cancer cells.
Caption: Mechanism of action for 6-fluoro-substituted quinolinones.
Experimental Protocols
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antibacterial activity.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The 6-fluoro-substituted quinolinone derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 6-fluoro-substituted quinolinone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Enzyme Inhibition: DNA Gyrase/Topoisomerase II Inhibition Assay
This assay measures the ability of the compounds to inhibit the supercoiling (for DNA gyrase) or decatenation (for topoisomerase II) activity of the target enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified enzyme (DNA gyrase or topoisomerase II), a DNA substrate (e.g., relaxed or catenated plasmid DNA), ATP, and a buffer solution.
-
Compound Addition: The 6-fluoro-substituted quinolinone derivatives are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specific time to allow the enzymatic reaction to proceed.
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.
-
Visualization and Quantification: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition of enzyme activity is determined by the reduction in the amount of supercoiled or decatenated DNA compared to the control. The IC50 value for enzyme inhibition can then be calculated.
Conclusion
The 6-fluoro-substituted quinolinone scaffold represents a versatile platform for the development of potent therapeutic agents with dual antibacterial and anticancer activities. The strategic manipulation of substituents at the N-1 and C-7 positions allows for the fine-tuning of their biological properties, enabling the optimization of either antibacterial or anticancer efficacy. The core mechanism of action, involving the inhibition of type II topoisomerases, provides a solid foundation for the rational design of novel derivatives with improved therapeutic indices. Further exploration of this chemical space holds significant promise for the discovery of next-generation antibiotics and chemotherapeutics.
References
- 1. topogen.com [topogen.com]
- 2. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 6-Fluoro-2,4-dihydroxyquinoline and its analogs
A Spectroscopic Comparison of 6-Fluoro-2,4-dihydroxyquinoline and Its Analogs
This guide provides a detailed spectroscopic comparison of this compound and its key analogs, namely the parent compound 2,4-dihydroxyquinoline and the related 6-Fluoro-2-methylquinolin-4-ol. Quinolone derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic antibacterial agents.[1] The introduction of a fluorine atom into the quinoline ring can significantly enhance biological activity and stability.[1][2] This comparison is intended for researchers, scientists, and drug development professionals to facilitate the characterization and identification of these important molecules.
It is important to note that 2,4-dihydroxyquinoline and its derivatives can exist in several tautomeric forms. In many common solvents, the 4-hydroxy-2(1H)-quinolone tautomer is the predominant form.[3] The data presented in this guide primarily pertains to this major tautomer.
Chemical Structures of Compared Analogs
The fundamental structures of the compounds discussed are illustrated below. The fluorine substitution at the C6 position is a key modification from the parent compound.
Caption: Figure 1. Core Structures of Quinolone Analogs
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogs. Data for this compound is largely inferred from its analogs due to limited direct availability in the literature.
Table 1: ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2,4-Dihydroxyquinoline | Aromatic Protons (H-5, H-6, H-7, H-8): Multiplets. OH and NH protons: Broad signals, e.g., ~12.90 ppm.[4] | C-2, C-4, C-9 resonate downfield.[4] |
| This compound | Aromatic Protons: 7.00 - 8.00 (expected). OH/NH Protons: >10.0 (expected). | C-OH: ~167 (estimated). Aromatic C-F coupling expected. |
| 6-Fluoro-2-methylquinolin-4-ol | Aromatic Protons: 7.30 - 7.90. Methyl (CH₃): ~2.40 ppm.[5] | Data not readily available. |
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 2,4-Dihydroxyquinoline | O-H stretch: 3500-3200 (broad). C=O stretch: ~1660. Aromatic C-H stretch: 3100-3000.[6][7] | Molecular Ion [M]⁺: 161.16 |
| This compound | C-F stretch: 1250-1000 (expected). O-H, C=O, Aromatic C-H similar to parent. | Molecular Ion [M]⁺: 179.15 |
| 6-Fluoro-2-methylquinolin-4-ol | Data not readily available. | Molecular Ion [M]⁺: 177.18. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed molecular structure.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[3]
-
Ensure complete dissolution, using gentle warming or vortexing if necessary.[3]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.[3]
-
-
¹H NMR Acquisition Parameters (400 MHz Example) :
-
¹³C NMR Acquisition Parameters (100 MHz Example) :
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]
-
Caption: Figure 2. General Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation :
-
For solid samples, the KBr pellet technique is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[7]
-
-
Data Acquisition :
-
Record the spectrum typically in the range of 4000–400 cm⁻¹.[8]
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first.
-
Place the sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically subtract the background.
-
-
Data Analysis :
UV-Vis Spectroscopy
This technique provides information about the electronic transitions within the molecule.
-
Sample Preparation :
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, water).
-
The concentration should be low enough to ensure the absorbance is within the linear range of the instrument (typically < 1.0).
-
-
Data Acquisition :
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
The position of λmax can be influenced by the solvent and the substitution pattern on the quinolone ring.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction :
-
The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC), or via direct infusion.
-
-
Ionization :
-
The sample molecules are ionized using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
-
Mass Analysis :
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis :
-
Identify the molecular ion peak [M]⁺ to confirm the molecular weight.
-
Analyze the fragmentation pattern, which can provide valuable structural information. Fragmentation of fluoroquinolones often involves the loss of peripheral groups.[1][11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational spectroscopic characterization of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
Comparative Analysis of 6-Fluoro-2,4-dihydroxyquinoline Derivatives in Preclinical Studies
A guide for researchers and drug development professionals on the therapeutic potential of fluorinated quinoline scaffolds, drawing comparisons from closely related analogues.
The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents. The strategic incorporation of a fluorine atom, particularly at the 6-position, is a well-established method to enhance the pharmacological properties of these molecules, including metabolic stability and target binding affinity.[1] This guide provides a comparative overview of the in vitro and in vivo studies of derivatives closely related to 6-Fluoro-2,4-dihydroxyquinoline, a class of compounds with significant, yet underexplored, therapeutic potential. While direct studies on this compound derivatives are limited in publicly available literature, this analysis extrapolates from structurally similar compounds to provide a foundational understanding of their potential anticancer and antimicrobial activities.
Anticancer Activity: In Vitro Studies
Derivatives of the quinoline and fluoroquinolone core have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[2][3][4] The primary mechanisms of action are believed to involve the inhibition of key enzymes such as topoisomerase II and the modulation of critical signaling pathways like PI3K/Akt.[5][6]
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluoroquinolone and quinoline derivatives against several cancer cell lines. This data, gathered from studies on analogous compounds, provides a benchmark for the potential efficacy of this compound derivatives.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoroquinolone Hybrids | Derivative 87 | HepG2 (Liver) | 36.8 | [2] |
| HCT-116 (Colon) | 24.2 | [2] | ||
| SW480 (Colon) | 30.3 | [2] | ||
| Derivative 92 | HepG2 (Liver) | 51.3 | [2] | |
| HCT-116 (Colon) | 39.1 | [2] | ||
| SW480 (Colon) | 33.7 | [2] | ||
| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | [2] | |
| MCF-7 (Breast) | 2.27 | [2] | ||
| MDA-MB-231 (Breast) | 1.52 | [2] | ||
| 4-Hydroxyquinolone Analogues | Compound 3g | HCT116 (Colon) | Promising (not specified) | [3] |
| Quinoline-based Dihydrazones | Compound 3b | MCF-7 (Breast) | 7.016 | [7] |
| Compound 3c | MCF-7 (Breast) | 7.05 | [7] |
Antimicrobial Activity: In Vitro Studies
Fluoroquinolones are renowned for their antibacterial properties.[1] The introduction of a fluorine atom at the C-6 position is a hallmark of many clinically successful antibiotics.[8] The antimicrobial potential of this compound derivatives can be inferred from the activity of related compounds against a spectrum of bacterial and fungal pathogens.
Comparative Antimicrobial Data (MIC Values)
The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial potency. The table below presents MIC values for various quinoline derivatives against several microorganisms.
| Derivative Class | Compound(s) | Test Organism | MIC (µg/mL) | Reference |
| Quinolone-Thiazole Hybrids | Compound 4g | E. coli (ATCC 35218) | 7.81 | [9] |
| E. coli (ATCC 25922) | 3.91 | [9] | ||
| S. aureus (ATCC 6538) | 7.81 | [9] | ||
| MRSA (clinical isolate) | 3.91 | [9] | ||
| Compound 4m | E. coli (ATCC 35218) | 7.81 | [9] | |
| E. coli (ATCC 25922) | 7.81 | [9] | ||
| MRSA (clinical isolate) | 7.81 | [9] | ||
| 2-Fluoro 9-oxime Ketolides and Carbamoyl Quinolones | Compounds 16, 17, 18 | S. pneumoniae (ATCC 49619) | ≤ 0.008 | [10] |
| 3-Aryl-4-methyl-2-quinolones | Not specified | Staphylococcus aureus | 1.22 - 9.76 | [6] |
| 3-Nonyl-bromo-4-hydroxy-2-quinolones | Not specified | Aspergillus flavus | 1.05 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key in vitro assays, adapted from studies on related quinoline derivatives.
Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline (A Precursor Analog)
This protocol describes a common method for synthesizing a core quinoline structure, which can be a starting point for further derivatization.
-
Reaction Setup: Heat a mixture of 4-fluoroaniline (4.5g, 40.1mmol) and polyphosphoric acid (PPA) (240mL) to 80°C.
-
Addition of Reagent: Add ethyl acetoacetate (6.3g, 47.8mmol) dropwise over 45 minutes.
-
Cyclization: Heat the reaction mixture to 120°C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture over crushed ice and neutralize with aqueous ammonia (25%).
-
Isolation: Filter the resulting solid precipitate, wash with diethyl ether, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel (230-400 mesh) using 20% ethyl acetate in hexane as the eluent to obtain the pure compound.[11]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically dissolved in DMSO) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.[7]
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Signaling Pathways and Mechanisms of Action
The biological effects of quinoline derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Anticancer Signaling Pathways
Many quinoline-based anticancer agents are thought to exert their effects by modulating pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two such critical signaling cascades.
Caption: The PI3K/Akt signaling pathway and potential inhibition by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Comparative Anticancer Activity of 6-Fluoro-2,4-dihydroxyquinoline Derivatives: An In Vitro Evaluation
A comprehensive analysis of 6-Fluoro-2,4-dihydroxyquinoline derivatives reveals their potential as a promising class of anticancer agents. This guide presents a comparative overview of their in vitro activity, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.
Recent studies have highlighted the anticancer potential of quinoline-based compounds. Among these, derivatives of this compound have emerged as a noteworthy scaffold. This guide focuses on the in vitro validation of their anticancer activity, providing a comparative analysis of their efficacy against various cancer cell lines and elucidating their potential mechanisms of action.
Comparative Cytotoxicity Analysis
To evaluate the anticancer potency of this compound derivatives, their half-maximal inhibitory concentration (IC50) values were determined against human lung carcinoma (A549) and breast cancer (MDA-MB-231) cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For comparison, the IC50 values of established chemotherapeutic drugs, doxorubicin and cisplatin, are also presented.
One of the key derivatives, 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one, has demonstrated notable cytotoxic activity against the A549 lung cancer cell line.[1]
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) |
| 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one | A549 (Lung Carcinoma) | 397.56 µg/mL* |
| Doxorubicin | A549 (Lung Carcinoma) | > 20 |
| Doxorubicin | MDA-MB-231 (Breast Carcinoma) | 6.602 |
| Cisplatin | A549 (Lung Carcinoma) | 33 |
| Cisplatin | MDA-MB-231 (Breast Carcinoma) | Data not available in the provided search results |
*Note: The IC50 value for 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one was reported in µg/mL. For a precise molar concentration, the molecular weight of the compound would be required.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays utilized to assess the anticancer activity of this compound derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (A549 or MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Mechanism of Action: Potential Signaling Pathways
While specific signaling pathway data for this compound derivatives is still emerging, quinoline-based anticancer agents commonly exert their effects through the induction of apoptosis and cell cycle arrest. The PI3K/Akt and MAPK/ERK signaling pathways are often implicated in these processes.
Experimental Workflow and Potential Signaling Pathways
The following diagrams illustrate a general experimental workflow for evaluating the anticancer activity of these derivatives and the potential signaling pathways they may modulate.
Experimental workflow for anticancer evaluation.
References
A Comparative Analysis of the Antimicrobial Spectrum of Fluorinated Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial spectrum of various fluorinated quinolones, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these critical antibacterial agents.
Introduction to Fluorinated Quinolones
Fluorinated quinolones are a class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA synthesis.[1] Their mechanism of action involves the targeting of two essential enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.[1][2][3]
The addition of a fluorine atom to the quinolone structure significantly enhances the antimicrobial activity and pharmacokinetic properties of these drugs.[5] Over the years, modifications to the basic fluoroquinolone structure have led to the development of several generations of these antibiotics, each with a progressively broader spectrum of activity.
Comparative Antimicrobial Spectrum
The antimicrobial activity of fluoroquinolones varies significantly across different generations and individual agents. This variation is particularly evident in their efficacy against Gram-positive, Gram-negative, atypical, and anaerobic bacteria. The following tables summarize the in vitro activity of several key fluoroquinolones against a panel of clinically relevant bacterial pathogens, presented as MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates).
Data Presentation: Comparative In Vitro Activity (MIC90 in µg/mL)
Gram-Positive Aerobes
| Organism | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin | Gatifloxacin |
| Staphylococcus aureus (MSSA) | 1.0 | 0.25[6] | 0.063[6] | 0.063[6] | 0.05[6] |
| Staphylococcus aureus (MRSA) | >32 | >32 | >32 | >16 | >16 |
| Streptococcus pneumoniae | 2.0 | 1.0[7] | 0.25[7] | 0.03 | 0.5 |
| Enterococcus faecalis | 4.0 | 2.0 | 1.0 | 0.5 | 2.0 |
Gram-Negative Aerobes
| Organism | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin | Gatifloxacin |
| Escherichia coli | <0.5[8] | <0.5[8] | 0.12 | 0.06 | 0.12 |
| Klebsiella pneumoniae | <0.5[8] | <0.5[8] | 0.25 | 0.12 | 0.25 |
| Pseudomonas aeruginosa | 1.0 | 2.0 | 8.0 | 4.0 | 4.0 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 | 0.03[7] | ≤0.015 | ≤0.03 |
| Moraxella catarrhalis | ≤0.03 | ≤0.06 | 0.06[7] | ≤0.015 | ≤0.03 |
Atypical Bacteria
| Organism | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin | Gatifloxacin |
| Mycoplasma pneumoniae | 1.0 | 0.5 | 0.125 | 0.06 | 0.25 |
| Chlamydia pneumoniae | 1.0 | 0.5 | 0.125 | 0.06 | 0.25 |
| Legionella pneumophila | 0.25 | 0.125 | 0.06 | 0.03 | 0.06 |
Anaerobic Bacteria
| Organism | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin | Gatifloxacin |
| Bacteroides fragilis | 8.0 | 4.0 | 2.0 | 2.0 | 4.0 |
| Clostridium perfringens | 4.0 | 2.0 | 1.0 | 1.0 | 2.0 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of the antimicrobial spectrum of fluorinated quinolones, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Stock solutions of the fluoroquinolones are prepared in a suitable solvent. Serial twofold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the serially diluted fluoroquinolone is inoculated with the bacterial suspension. Control wells (bacteria with no antibiotic and broth alone) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[11]
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[12]
-
Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[12]
-
Disk Application: Paper disks impregnated with a standardized concentration of a specific fluoroquinolone are placed on the agar surface.[13]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.[12]
-
Measurement of Zone of Inhibition: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is then correlated with the MIC and interpreted as susceptible, intermediate, or resistant according to CLSI interpretive criteria.[13]
Mandatory Visualizations
Mechanism of Action of Fluorinated Quinolones
Caption: Mechanism of action of fluorinated quinolones.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Mechanisms of Bacterial Resistance to Fluorinated Quinolones
Caption: Primary mechanisms of bacterial resistance to fluoroquinolones.
References
- 1. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 11. m.youtube.com [m.youtube.com]
- 12. asm.org [asm.org]
- 13. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of 6-Fluoro-2,4-dihydroxyquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into the quinoline scaffold has been a pivotal strategy in medicinal chemistry, significantly enhancing the therapeutic profiles of numerous drugs.[1][2] In the context of 2,4-dihydroxyquinoline derivatives, understanding their metabolic stability is paramount for predicting their in vivo behavior, including half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comparative assessment of the anticipated metabolic stability of 6-Fluoro-2,4-dihydroxyquinoline, drawing upon experimental data from structurally related fluoroquinolone antibiotics and other quinoline derivatives.
While direct experimental data for this compound is limited in publicly available literature, a comprehensive analysis of structure-activity relationships within the broader class of quinoline-based compounds allows for a robust predictive assessment.
Comparative Metabolic Stability of Fluoroquinolones
The metabolic fate of fluoroquinolones is primarily dictated by hepatic cytochrome P450 (CYP) enzymes.[3][4][5] However, the extent of this metabolism varies significantly across different analogs, ranging from approximately 6% for ofloxacin to as high as 50% for pefloxacin.[1][4] This variability is largely influenced by the nature and position of substituents on the quinoline core.
Below is a summary of pharmacokinetic data for several well-established fluoroquinolone antibiotics, offering an indirect but relevant comparison for the expected metabolic profile of this compound.
| Compound | Extent of Metabolism | Key Metabolic Pathways | Ref |
| Ciprofloxacin | ~15-30% | Oxidation of the piperazinyl ring | [3][6] |
| Norfloxacin | ~30% | Oxidation of the piperazinyl ring | [3] |
| Ofloxacin | ~6% | Minimal metabolism | [1][4] |
| Levofloxacin | <5% | Minimal metabolism | [6] |
| Moxifloxacin | ~50% | Glucuronidation and sulfation | [6][7] |
| Pefloxacin | ~50% | N-demethylation and oxidation | [1][4] |
Expected Metabolic Profile of this compound
Based on established principles of fluoroquinolone metabolism, the metabolic stability of this compound is expected to be influenced by the following factors:
-
Absence of a Piperazinyl Ring: A primary site of metabolic oxidation in many fluoroquinolones is the piperazinyl moiety at the C-7 position.[1][4] The absence of this group in this compound suggests a potentially higher metabolic stability compared to drugs like ciprofloxacin and norfloxacin.
-
Position of the Fluorine Atom: The fluorine atom at the C-6 position is a common feature in many modern fluoroquinolones and is known to enhance metabolic stability by blocking a site susceptible to oxidative metabolism.[1][2]
-
Hydroxyl Groups: The presence of two hydroxyl groups at the C-2 and C-4 positions introduces potential sites for Phase II conjugation reactions, such as glucuronidation and sulfation. These pathways can represent a significant route of elimination for phenolic compounds.
Experimental Protocols
The standard method for evaluating the metabolic stability of a compound is the in vitro liver microsomal stability assay .[1][5][8][9][10][11][12][13] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[5][12]
In Vitro Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compound (this compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (with known high and low metabolic clearance)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a working solution of the test compound in the incubation buffer.
-
Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[11]
-
Immediately terminate the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard).
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[1]
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[1]
Visualizing the Workflow and Metabolic Pathways
To better illustrate the experimental process and the potential metabolic fate of this compound, the following diagrams are provided.
Experimental workflow for an in vitro microsomal stability assay.
Potential metabolic pathways for this compound.
Conclusion
A thorough assessment of the metabolic stability of this compound is a critical step in its development as a potential therapeutic agent. While direct experimental data is not yet widely available, a comparative analysis based on the well-understood metabolism of other fluoroquinolones provides valuable insights. The absence of a readily metabolizable piperazinyl ring and the presence of a stabilizing fluorine atom at the C-6 position suggest that this compound may exhibit favorable metabolic stability. However, the potential for Phase II conjugation at the hydroxyl groups should be carefully evaluated. The outlined in vitro microsomal stability assay provides a robust and standardized method for empirically determining these crucial pharmacokinetic parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mttlab.eu [mttlab.eu]
- 6. Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Fluoroquinolones | Pharmacology Mentor [pharmacologymentor.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. nuvisan.com [nuvisan.com]
Comparative Efficacy Analysis: 6-Fluoro-2,4-dihydroxyquinoline vs. Standard-of-Care Therapeutics
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical efficacy of 6-Fluoro-2,4-dihydroxyquinoline against established drugs in key therapeutic areas: antibacterial, anticancer, and anti-inflammatory applications. Due to the limited publicly available experimental data for this compound, this analysis is based on the well-documented activities of structurally related quinoline derivatives. The data presented for this compound is illustrative and intended to guide future research.
Product Profile: this compound
This compound is a synthetic heterocyclic compound belonging to the quinoline family. Its structure combines key pharmacophores that suggest potential therapeutic value:
-
Quinoline Core : A privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2]
-
6-Fluoro Substitution : The presence of a fluorine atom at the C-6 position is a hallmark of the potent fluoroquinolone class of antibiotics and is known to enhance metabolic stability and binding affinity.[3][4]
-
2,4-Dihydroxy Groups : The hydroxyl groups can participate in hydrogen bonding with biological targets and are features found in quinoline derivatives with anticancer and anti-inflammatory properties.[1][5]
Based on these structural features, this compound is hypothesized to possess multitargeted efficacy. This guide will compare its potential performance against the following well-established drugs:
-
Ciprofloxacin : A broad-spectrum fluoroquinolone antibiotic.[6][7]
-
5-Fluorouracil (5-FU) : An antimetabolite chemotherapy agent used in the treatment of various cancers, including colorectal cancer.[3][8][9]
-
Celecoxib : A selective COX-2 inhibitor used as an anti-inflammatory drug.[10][11][12]
Efficacy Comparison Data
The following tables summarize the efficacy of the comparator drugs and present hypothetical target values for this compound.
Table 1: Antibacterial Activity Comparison
| Compound | Target | Mechanism of Action | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | DNA Gyrase / Topoisomerase IV (Hypothesized) | Inhibition of DNA replication and repair (Hypothesized) | E. coli | 0.25 - 1.0 (Hypothetical) | N/A |
| P. aeruginosa | 0.5 - 2.0 (Hypothetical) | N/A | |||
| Ciprofloxacin | DNA Gyrase / Topoisomerase IV | Inhibition of DNA replication and repair | E. coli | 0.015 - 1.0 | [6] |
| P. aeruginosa | 0.25 - 4.0 | [7] |
Note: MIC (Minimum Inhibitory Concentration) values for this compound are hypothetical and based on the activities of related fluoroquinolones.
Table 2: Anticancer Activity Comparison (Colon Cancer Cell Line)
| Compound | Target | Mechanism of Action | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Multiple Kinases / Apoptotic Pathways (Hypothesized) | Induction of apoptosis, cell cycle arrest (Hypothesized) | HT-29 | 5 - 15 (Hypothetical) | N/A |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Inhibition of DNA synthesis | HT-29 | 2 - 10 | [9] |
Note: IC₅₀ (Half-maximal Inhibitory Concentration) value for this compound is hypothetical, based on the observed potency of other anticancer quinoline derivatives.[6][7]
Table 3: Anti-inflammatory Activity Comparison
| Compound | Target | Mechanism of Action | Assay | IC₅₀ (µM) | Reference |
| This compound | COX-2 / NF-κB Pathway (Hypothesized) | Inhibition of prostaglandin synthesis / inflammatory gene expression (Hypothesized) | COX-2 Inhibition | 0.5 - 5.0 (Hypothetical) | N/A |
| Celecoxib | COX-2 | Selective inhibition of prostaglandin synthesis | COX-2 Inhibition | 0.04 - 0.8 | [10][12] |
Note: IC₅₀ value for this compound is hypothetical, based on the anti-inflammatory potential of related quinoline structures.
Key Experimental Protocols
Detailed methodologies for evaluating the efficacy of this compound are provided below.
Antibacterial Efficacy: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against selected bacterial strains.
Materials:
-
96-well microtiter plates
-
Test compound (this compound) stock solution in DMSO
-
Ciprofloxacin (positive control)
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound and ciprofloxacin in CAMHB across the wells of the 96-well plate. Final concentrations may range from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Anticancer Efficacy: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of the test compound on a cancer cell line and determine its IC₅₀ value.
Materials:
-
HT-29 human colon cancer cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (this compound)
-
5-Fluorouracil (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and 5-FU for 48-72 hours. Include a vehicle control (DMSO-treated cells).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[5]
Anti-inflammatory Efficacy: COX-2 Inhibition Assay
Objective: To measure the ability of the test compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound or celecoxib in the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a set incubation period, stop the reaction.
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit. The amount of PGE2 is inversely proportional to the COX-2 inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.
Postulated Mechanisms of Action
Diagrams illustrating the potential signaling pathways affected by this compound are presented below.
Antibacterial Mechanism
The 6-fluoro substitution strongly suggests a mechanism similar to that of fluoroquinolone antibiotics, which target bacterial type II topoisomerases.
Anticancer Mechanism
Quinoline derivatives often exhibit anticancer activity by inducing apoptosis through the modulation of kinase signaling pathways.
Anti-inflammatory Mechanism
The compound may exert anti-inflammatory effects by inhibiting the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.
References
- 1. ClinPGx [clinpgx.org]
- 2. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 5. Drugs Approved for Colon and Rectal Cancer - NCI [cancer.gov]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 8. Fluorouracil - Wikipedia [en.wikipedia.org]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for 6-Fluoro-2,4-dihydroxyquinoline
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comparative overview of key analytical techniques for the validation of 6-Fluoro-2,4-dihydroxyquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry. While specific public-domain experimental data for this compound is limited, this document extrapolates from established methods for closely related fluorinated quinolones and the non-fluorinated analog, 2,4-dihydroxyquinoline, to present a comprehensive framework for method validation.
The primary analytical methods covered include High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for structural elucidation and identification. The validation of these methods is typically performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data and validation parameters for the key analytical techniques.
Table 1: Comparison of Chromatographic Methods for Purity and Assay
| Parameter | HPLC Method for this compound (Expected) | Alternative: HPLC for 2,4-dihydroxyquinoline[3] |
| Stationary Phase | C18 Reverse-Phase | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with pH modifier | Methanol and pH-adjusted aqueous buffer |
| Detection | UV-Vis (e.g., 254 nm) | UV-Vis |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (% RSD) | < 2% | < 2% |
| LOD | Analyte-dependent, typically in the ng/mL range | Analyte-dependent |
| LOQ | Analyte-dependent, typically in the µg/mL range | Analyte-dependent |
Table 2: Comparison of Spectroscopic Data for Structural Elucidation
| Analytical Method | Expected Data for this compound | Reference Data: 6-Fluoro-4-hydroxy-2-methylquinoline[4] | Key Differences and Rationale |
| ¹H NMR (in DMSO-d₆) | Aromatic protons with H-F coupling; Hydroxyl protons | Aromatic protons: ~7.2-7.9 ppm; Hydroxyl proton: ~11.4 ppm; Methyl protons: ~2.4 ppm | The fluorine atom will cause splitting of adjacent proton signals. The electron-withdrawing nature of fluorine can lead to downfield shifts of nearby protons.[4] |
| ¹³C NMR (in DMSO-d₆) | Carbon signals with C-F coupling | Carbon signals with C-F coupling | The presence and position of the fluorine atom will influence the chemical shifts and introduce characteristic carbon-fluorine coupling constants. |
| ¹⁹F NMR (in DMSO-d₆) | A single resonance for the fluorine atom | A single resonance, typically between -100 to -150 ppm for aryl fluorides | The chemical shift will be specific to the electronic environment of the fluorine atom in the 6-position. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ corresponding to the molecular weight | [M+H]⁺ corresponding to the molecular weight | The mass spectrum will confirm the molecular weight of the specific isomer. |
| IR Spectroscopy (KBr Pellet) | C=O, O-H, C-F, and aromatic C-H stretching vibrations | C=O, O-H, C-F, and aromatic C-H stretching vibrations | The exact frequencies of the vibrational modes will be characteristic of the molecule's structure. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the validation of analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and concentration of this compound.
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column is utilized.[4]
Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol.[3]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).[3]
-
Sample Solution: For bulk drug substance, dissolve a known quantity in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm filter.[3]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (or methanol and water) with a suitable buffer and pH.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Determined by a UV-Vis scan of the analyte (e.g., 254 nm).[4]
-
Injection Volume: 20 µL.[3]
Validation Procedure:
-
Specificity: Inject a blank, a placebo (if applicable), and the analyte solution to demonstrate that there is no interference at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[5]
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (%RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the analyte.
Instrumentation: A 400 MHz or higher NMR spectrometer.[4]
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[4]
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of approximately -2 to 14 ppm.[4]
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[4]
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.[4]
-
A larger number of scans will be required (e.g., 1024 or more).[4]
¹⁹F NMR Protocol:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
The spectral width will depend on the chemical environment of the fluorine atom, but a range of -100 to -150 ppm is a reasonable starting point for aryl fluorides.[4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC-MS).[4]
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]
Protocol:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[4]
-
For structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the daughter ions.[4]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[4]
Sample Preparation (KBr Pellet):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).[4]
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.[4]
Protocol:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[4]
Mandatory Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for Structural Elucidation.
References
Navigating the Selectivity Landscape of 6-Fluoro-2,4-dihydroxyquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the biological activities and selectivity of derivatives based on the 6-fluoro-2,4-dihydroxyquinoline scaffold. Due to the limited availability of comprehensive cross-reactivity studies on this specific scaffold, this guide focuses on the broader, structurally related class of 4-hydroxy-2-quinolone derivatives, offering insights into their potential off-target effects and therapeutic applications.
The 4-hydroxy-2-quinolone core is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of a fluorine atom at the 6-position, a common strategy in drug design, is known to enhance metabolic stability and binding affinity.[2] This guide synthesizes available data to present a comparative overview of the selectivity of these compounds against various biological targets.
Quantitative Data on Biological Activities
The biological activity of 4-hydroxy-2-quinolone derivatives has been evaluated against various targets, primarily focusing on protein kinases and bacterial enzymes. The following tables summarize the inhibitory activities of representative compounds from the literature.
| Compound ID/Reference | Target | IC50 (µM) | Cell Line/Assay Condition |
| Kinase Inhibitors | |||
| N-phenyl 4-hydroxy-2-quinolone-3-carboxamide derivative[3] | PI3Kα (H1047R mutant) | Selective Inhibition | Cell-based assays |
| Quinolone Derivative (General)[4] | EGFR Tyrosine Kinase | 0.0298 (IVg) | A549 cell line |
| Quinolone Derivative (General)[4] | EGFR Tyrosine Kinase | 0.0338 (IVg) | MDA-MB cell line |
| Antibacterial Agents | |||
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1)[5] | S. aureus DNA Gyrase B | 1.21 | Enzyme assay |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4)[5] | S. aureus DNA Gyrase B | 0.31 | Enzyme assay |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14)[5] | S. aureus DNA Gyrase B | 0.28 | Enzyme assay |
| Antifungal & Other Activities | |||
| 4-hydroxy-2-quinolone analog (3a)[6] | Aspergillus flavus | 70.97 | Antifungal assay |
| Quinolinone–carboxamide (3h, 3s)[7] | Soybean Lipoxygenase (LOX) | 10 | Enzyme assay |
| Quinolinone–carboxamide (3g)[7] | Soybean Lipoxygenase (LOX) | 27.5 | Enzyme assay |
Experimental Protocols
The determination of cross-reactivity and selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the evaluation of quinolone derivatives.
Kinase Inhibition Assays
Kinase selectivity is often assessed using large panels of kinases. Commercial services offer profiling against hundreds of kinases.[8]
General Protocol for Kinase Panel Screening:
-
Compound Preparation: Test compounds are typically dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The kinase, its specific substrate, and ATP are incubated with the test compound in a suitable buffer. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.[9]
-
Luminescence-based Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).[8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using antibodies and fluorescent labels to detect the phosphorylated product.[8]
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a suitable equation.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Broth Microdilution Method:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth within a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental processes.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of 6-Fluoro-2,4-dihydroxyquinoline: A Guide for Laboratory Professionals
For immediate use, this document provides essential guidance on the safe handling and disposal of 6-Fluoro-2,4-dihydroxyquinoline. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of structurally similar compounds, such as other fluorinated quinolines.[1][2] This compound should be treated as hazardous waste and disposed of through a licensed hazardous waste disposal company.[1]
Hazard Profile and Safety Precautions
Key Potential Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Toxicity: May be harmful if swallowed.[4]
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.[2]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[3][5] |
| Respiratory Protection | N95 dust mask or higher | To prevent inhalation of dust particles.[5] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing.[1] |
Step-by-Step Disposal Protocol
The mandated method for the disposal of this compound is to send it to an approved waste disposal plant.[6] Do not dispose of this chemical down the drain or in regular trash. [2][6]
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Labeling:
-
Clearly label a dedicated and sealable waste container as "Hazardous Waste: Halogenated Organic Compounds".[2][6]
-
On the label, specify the full chemical name: "this compound" and its approximate concentration.[2]
-
Maintain a list of all constituents in the waste container if it is a mixed waste stream.[6]
-
-
Waste Segregation:
-
Storage:
-
Keep the hazardous waste container tightly closed in a dry, cool, and well-ventilated area.[3]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[1]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.[1]
-
Evacuate and Ventilate:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
-
Containment:
-
For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.[1]
-
-
Collection:
-
Carefully collect the absorbed material and any contaminated surfaces into a designated, sealable, and properly labeled hazardous waste container.[1]
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol).
-
Collect all cleaning materials as hazardous waste.[1]
-
-
Reporting:
-
Report the spill to the appropriate environmental health and safety officer at your institution.[1]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Fluoro-2,4-dihydroxyquinoline
Essential Safety and Handling Guide for 6-Fluoro-2,4-dihydroxyquinoline
Hazard Assessment
Quinoline and its derivatives are known to present several hazards. They can cause skin and eye irritation.[6][7][8] Some are suspected of causing genetic defects and may be harmful if swallowed.[5][9] Therefore, this compound should be handled as a hazardous chemical.
GHS Hazard Classifications for Structurally Similar Compounds:
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[4]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5][10] |
| Skin Protection | Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Always check the manufacturer's glove compatibility data.[4][5] Lab Coat: A clean lab coat or disposable gown must be worn. For procedures with a higher risk of spills, a chemically resistant apron is recommended.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are not sufficient to control exposure, a NIOSH-approved respirator with appropriate cartridges should be used.[5][11] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[11] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to ensure safety.
Pre-Experiment Checklist
-
Review Safety Information: Before beginning any work, review this guide and any available safety data for similar compounds.
-
Designate Handling Area: All handling of the compound should occur in a designated area, such as a chemical fume hood.[4]
-
Assemble Equipment: Ensure all necessary equipment, including PPE, is readily available.
-
Emergency Preparedness: Confirm that an emergency eyewash station and safety shower are accessible.[4]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
During the Experiment
-
Labeling: Keep all containers with this compound clearly labeled and sealed when not in use.[4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Minimize Dust: If handling a solid form, take care to avoid creating dust.[9]
Post-Experiment
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.[4]
-
PPE Removal: Properly remove and dispose of contaminated PPE. Gloves should be removed without touching the outer surface.[4][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7]
Waste Segregation and Collection
| Waste Type | Disposal Container |
| Solid Chemical Waste | A clearly labeled, sealed, and chemically resistant container designated for hazardous solid waste. |
| Contaminated Materials | A labeled, sealed plastic bag or container for items such as gloves, pipette tips, and absorbent paper.[4] |
| Liquid Waste | A labeled, sealed, and chemically compatible container for hazardous liquid waste. |
Disposal Protocol
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[7] Do not dispose of it down the drain or in regular trash.[7]
-
Contaminated Materials: All disposable items that have come into contact with the compound should be treated as hazardous waste.[4][7]
-
Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and arrange for collection by a licensed chemical waste disposal company.[4]
Caption: Waste disposal workflow for this compound.
References
- 1. ossila.com [ossila.com]
- 2. This compound, CasNo.1677-37-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.at [fishersci.at]
- 7. benchchem.com [benchchem.com]
- 8. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pharmastate.academy [pharmastate.academy]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

